Calvatic acid

Catalog No.
S561788
CAS No.
54723-08-9
M.F
C8H5N3O3
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calvatic acid

CAS Number

54723-08-9

Product Name

Calvatic acid

IUPAC Name

(4-carboxyphenyl)-cyanoimino-oxidoazanium

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c9-5-10-11(14)7-3-1-6(2-4-7)8(12)13/h1-4H,(H,12,13)

InChI Key

LDRFVNKBORCKQS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]

Synonyms

calvatic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-]

The exact mass of the compound Calvatic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

discovery and isolation of Calvatic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physicochemical Profile

The table below summarizes the key identifiers and characteristics of Calvatic acid.

Property Description
CAS Number 54723-08-9 [1]
IUPAC Name (4-carboxyphenyl)-cyanoimino-oxidoazanium [1]
Molecular Formula C8H5N3O3 [1]
Molecular Weight 191.14 g/mol [1]
SMILES C1=CC(=CC=C1C(=O)O)N+[O-] [1]
Physical Form Solid crystalline powder [1]
Color Faint yellow to faint brownish [1]
Melting Point 182-185°C (with decomposition) [1]
pKa 3.2 [1]

Discovery and Natural Sources

This compound was first isolated in 1975 from the fermentation broth of the puffball mushroom Calvatia craniformis. [1] Subsequent research has identified other natural fungal sources, including Calvatia lilacina and Lycoperdon pyriforme. [2] [3] It is classified as a benzoic acid derivative featuring a rare azoxycyanide functional group, which is crucial for its biological activity. [1]

Mechanism of Action

This compound functions as a microtubule destabilizing agent, primarily by interacting with tubulin sulfhydryl groups to inhibit microtubule assembly and disrupt mitosis. [2] [4]

G CalvaticAcid This compound TubulinSH Tubulin Sulfhydryl Groups (cysteine residues) CalvaticAcid->TubulinSH Binds to Inhibition Inhibition of Microtubule Polymerization TubulinSH->Inhibition MitoticArrest Mitotic Arrest Inhibition->MitoticArrest Disrupts mitotic spindle formation Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

Key mechanistic pathway of this compound leading to cell death. [2] [4]

Key experimental evidence for this mechanism includes:

  • Cysteine Protection Assay: The inhibitory effect on microtubule assembly is prevented when cysteine is present in the reaction mixture, confirming that titratable -SH groups of tubulin are the primary target. [2] [4]
  • Colchicine Binding Interference: this compound induces structural alterations in tubulin that prevent the binding of colchicine to its specific site on tubulin, though it does not directly inhibit colchicine-binding activity itself. [2] [4]

Biological Activities and Experimental Data

Research has characterized several key biological activities of this compound, summarized in the table below.

Activity Experimental Model/System Key Findings Reference
Antimicrotubular In vitro GTP-induced microtubule protein polymerization Dose- and time-dependent inhibition of polymerization; p-chloro substituted analog was most active. [4]
Cytostatic / Antitumor Yoshida sarcoma cells; Leukemia-bearing mice IC₅₀ of 1.56 µg/mL against Yoshida sarcoma; Extended survival of mice by 138-153%. [1]
Antimicrobial Gram-positive bacteria (e.g., Staphylococcus aureus); Helicobacter pylori MIC of 3.13–6.25 µg/mL against S. aureus; Significant activity against H. pylori. [1] [2]
Toxicological Effects Isolated rat hepatocytes Dose- and time-dependent LDH release; Decreased glucose-6-phosphatase activity. [5]

Synthesis and Production

This compound can be produced through both fermentation and synthetic pathways.

  • Fermentation: Industrial production typically uses submerged fermentation of Calvatia species in a glucose-yeast extract medium, though reported yields are relatively low (30-50 mg/L). [1]
  • Chemical Synthesis: A multi-step synthetic pathway has been established to enable gram-scale production and creation of analogs for structure-activity relationship (SAR) studies. [1] Key steps include hydrazine condensation, oxidation, azoxy group formation, and final cyanation.

Research Significance and Potential

This compound holds significant interest in multiple research fields.

  • Oncology Research: Its unique mechanism of covalently targeting tubulin makes it a valuable prototype for developing novel antimitotic agents, particularly for targeting drug-resistant cancers. [2] [1]
  • Infectious Disease Research: Activity against pathogens like Helicobacter pylori positions it as a candidate for developing new antimicrobial scaffolds, which is crucial in the era of antibiotic resistance. [2] [3]
  • Chemical Biology: It serves as a specialized tool for studying microtubule dynamics and tubulin structure-function relationships. [2]

References

Core Properties and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic antibiotic properties and known biological activities of calvatic acid:

Property / Activity Description Key Findings / Mechanism
Source Puffball mushrooms (Calvatia species, e.g., C. lilacina) [1] [2] A natural product from fungal fruiting bodies.
Reported Antibiotic Activity Antibacterial and Antifungal [2] Initial discovery papers report broad antimicrobial activity.
Antimicrotubular Activity Inhibition of microtubule polymerization [3] Inhibits GTP-induced tubulin polymerization in a dose- and time-dependent manner; activity is negated by cysteine, suggesting involvement of tubulin sulfhydryl groups.
Interaction with Cytochrome P450 Interaction with liver microsomes [2] Decreases cytochrome P-450 content; this effect is preventable by cysteine or glutathione (GSH), suggesting involvement of sulfhydryl groups.

Experimental Protocols for Key Assays

Detailed methodologies from research on this compound provide a foundation for experimental work.

Protocol 1: Microsome Interaction Study

This protocol assesses the impact of this compound on the drug-metabolizing enzyme system in liver microsomes [2].

  • Microsome Preparation: Isolate microsomes from rat liver tissue via differential centrifugation.
  • Incubation: Incubate microsomes with this compound or its structural analogues. Ethoxycarbonyl derivatives were found to be most effective and were completely metabolized [2].
  • Cytochrome P-450 Measurement: Determine cytochrome P-450 content spectrophotomically using the carbon monoxide (CO)-difference spectrum method, as described by Omura and Sato (1964) [2].
  • Protection Assay: To test the involvement of sulfhydryl groups, add protective agents like cysteine or reduced glutathione (GSH) to the incubation mixture before adding the drug [2].
Protocol 2: Microtubule Polymerization Assay

This protocol evaluates the effect of this compound on the assembly of microtubular protein in vitro [3].

  • Protein Isolation: Purify microtubular protein from sources like bovine brain.
  • Polymerization Induction: Induce polymerization in a controlled buffer system using GTP.
  • Drug Incubation: Introduce this compound or related compounds to the assay. The most active compound was a p-chloro substituted derivative, which inhibited polymerization without a preincubation period [3].
  • Activity Measurement: Monitor the rate and extent of polymerization, often by measuring turbidity (absorbance). Compare against controls (e.g., with cysteine present, which negates the inhibitory effect [3]) and other agents like colchicine or taxol.

Mechanisms and Signaling Pathways

This compound's activity involves direct chemical interactions rather than modulation of specific cellular signaling pathways. The established mechanisms include:

  • Sulfhydryl Group Interaction: The antimicrotubular effect and the decrease in microsomal cytochrome P-450 are prevented by adding cysteine or glutathione [2] [3]. This indicates that this compound likely acts by reacting with critical sulfhydryl (-SH) groups on target proteins like tubulin and cytochrome P450, disrupting their normal function.

CalvaticAcidMechanism This compound Mechanism CalvaticAcid This compound SHGroup Interaction with -SH Groups CalvaticAcid->SHGroup Tubulin Tubulin MicrotubuleDisruption Inhibits Microtubule Polymerization Tubulin->MicrotubuleDisruption CytochromeP450 Cytochrome P450 P450Inactivation Decreases Cytochrome P-450 Content CytochromeP450->P450Inactivation SHGroup->Tubulin SHGroup->CytochromeP450 Cysteine Cysteine / GSH (Reverses Effect) Cysteine->SHGroup

Research Gaps and Future Directions

Current knowledge of this compound has significant limitations that present opportunities for future research:

  • Antibiotic Spectrum and Potency: Initial studies lack quantitative data on its MIC (Minimum Inhibitory Concentration) against specific bacterial and fungal strains [1] [2].
  • Modern Rescreening: Its efficacy should be reevaluated against contemporary, drug-resistant pathogens using current standards.
  • Mechanism of Antimicrobial Action: The exact mechanism behind its antibiotic activity remains unknown and may be distinct from its antimicrotubular effects.
  • Therapeutic Window: There is no available data on its selectivity, toxicity to mammalian cells, or efficacy in animal infection models.

References

source of Calvatic acid Lasiosphaera Calvatia

Author: Smolecule Technical Support Team. Date: February 2026

Source Organisms and Chemical Profile

Calvatic acid is sourced from specific fungal genera, and its basic chemical identity is summarized in the table below.

Property Description
Source Organisms Lasiosphaera spp. (e.g., L. fenzlii), Calvatia spp. [1] [2]
CAS Number 54723-08-9 [1]
Molecular Formula C₈H₅N₃O₃ [1]
Molecular Weight 191.1 g/mol [1]
Chemical Description An antibiotic compound containing both a carboxylic acid group and an azoxy function on a benzene ring [1].

Reported Biological Activities and Mechanisms

This compound has been investigated for several biological activities, with the most studied being its antimicrotubular effect.

The following diagram illustrates the primary mechanism of action of this compound as an inhibitor of microtubule assembly:

CalvaticAcid This compound SH_Groups Titratable -SH Groups of Tubulin CalvaticAcid->SH_Groups May bind to Inhibition Inhibition of Polymerization CalvaticAcid->Inhibition Targets GTP GTP-induced Polymerization Microtubule Microtubule Formation GTP->Microtubule Leads to Inhibition->GTP Disrupts

Research indicates this antimicrotubular activity is dose- and time-dependent [1]. The mechanism may involve binding to titratable sulfhydryl (-SH) groups on tubulin, as the inhibitory effect can be reversed by adding cysteine [1]. This compound effectively inhibits GTP-induced microtubule polymerization but has a much weaker effect on taxol-induced polymerization and does not generally impair colchicine-binding activity [1].

Other studies note this compound shows cytotoxic effects on isolated hepatocytes, including decreased glucose-6-phosphatase activity and slight inhibition of aminopyrene demethylation, suggesting potential toxicity at the microsomal level [1].

Research Context and Future Directions

Research on this compound is part of a broader interest in the bioactive potential of puffball mushrooms. Other investigated compounds from Calvatia species include:

  • Calvacin: A well-known antitumor protein first isolated from C. gigantea [3] [2].
  • N,N-dimethyl-anthranilic acid: An alkaloid from C. nipponica that induces apoptosis in breast cancer cells [4].
  • Various alkaloids, phenolics, and fatty acids with anti-inflammatory and cytotoxic activities [4] [5].

This context positions this compound as one of several promising bioactive agents from these fungi. Future research requires more comprehensive studies to fully elucidate its biosynthesis, structure-activity relationships, and therapeutic potential.

How to Proceed with Research

Based on the available information, your research into this compound could proceed in several directions:

  • Compound Sourcing: Commercial suppliers like ChemFaces offer this compound for research purposes [1].
  • Explore Broader Literature: The activity of related compounds from the same fungal sources provides strong justification for further investigation into this compound.
  • Focus on Mechanism: The unique antimicrotubular mechanism, distinct from colchicine, presents a specific pathway for in-depth pharmacological study.

References

Calvatic Acid vs. Clavulanic Acid: Key Distinctions

Author: Smolecule Technical Support Team. Date: February 2026

It is crucial to differentiate between these two compounds:

Feature Calvatic Acid Clavulanic Acid
Chemical Nature Azoxy compound [1] β-lactam compound [2] [3] [4]
Primary Biological Activities Antibacterial, antifungal, and antitumor activities [1]. Potent inhibitor of β-lactamase enzymes; negligible intrinsic antibacterial activity [2] [5] [3].
Source Found in fungi like Bovistella utriformis [1]. Produced by the bacterium Streptomyces clavuligerus [2] [3] [4].
Research Status Early-stage studies; activity noted but mechanism not fully elaborated [1]. Extensively studied and clinically used worldwide in combination with β-lactam antibiotics [2] [5] [6].

This compound: Early Research and Findings

Early research on this compound identified it as an azoxy compound with antimicrobial properties.

  • Original Study: The first paper introducing this compound was published in the Journal of Antibiotics in 1975 [7]. The abstract is available, but the full text is inaccessible, limiting detailed protocol information.
  • Recent Context: A 2025 study mentions this compound as an "azoxyformonitril" present in Bovistella utriformis fungus, confirming its traditionally recognized antibacterial, antifungal, and antitumor activities [1]. This study did not focus on this compound, so it cites earlier work without providing detailed experimental data on its antibiotic effects [1].

Clavulanic Acid: Mechanism and Experimental Insights

In contrast, the mechanism of action for clavulanic acid is well-defined and can inform antibiotic research.

Mechanism of Action as a β-Lactamase Inhibitor

Clavulanic acid is a "suicide inhibitor" [5] [3] [4]. It contains a β-lactam ring that allows it to bind to the active site of β-lactamase enzymes [2] [4]. This binding is irreversible and permanently inactivates the enzyme, preventing the destruction of co-administered β-lactam antibiotics like amoxicillin and restoring their efficacy against resistant bacteria [2] [5] [4].

The following diagram illustrates this irreversible inhibition mechanism:

G A Clavulanic Acid (β-lactam structure) B β-Lactamase Enzyme (Active Site) A->B 1. Binds to Active Site C Initial Reversible Enzyme-Substrate Complex B->C 2. Forms Complex D Irreversibly Inactivated Enzyme C->D 3. Permanent Inactivation

Key Experimental Models and Parameters

Research on clavulanic acid involves specific biochemical and microbiological assays:

  • Enzyme Kinetics Experiments: Early studies determined its potency as a β-lactamase inhibitor by calculating the inhibition constant (Ki). For class A β-lactamases, clavulanic acid has a Ki of 0.8 μM [4].
  • Microbiological Susceptibility Testing: The efficacy of clavulanic acid combinations is validated using standard antimicrobial susceptibility testing (e.g., broth microdilution or disk diffusion) to determine Minimum Inhibitory Concentrations (MICs) [2] [6].
  • Spectrum of Activity: Combining clavulanate with amoxicillin extends its coverage to include β-lactamase-producing strains of S. aureus, H. influenzae, M. catarrhalis, and some E. coli and Klebsiella species [2] [6].

Research Implications and Future Directions

This compound represents an early-discovered natural product with reported bioactivities, but its antibiotic potential remains largely unexplored. Clavulanic acid exemplifies a successful application of a natural product inhibitor to overcome antibiotic resistance.

Future work on this compound would require detailed studies to elucidate its molecular target, mechanism of action, and full therapeutic potential.

References

Application Notes: Calvatic Acid as an Ornithine Decarboxylase (ODC) Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Ornithine decarboxylase (ODC) is a rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation. Its overexpression is a common feature in many cancer types, making it a attractive target for anticancer therapy [1]. Calvatic acid (p-carboxyphenylazoxycyanide) is a natural antibiotic that has demonstrated carcinostatic activity, partly through the inhibition of ODC in tumor cells [1].

Mechanism of Action: Research indicates that this compound reduces ODC levels in tumor cells through a dual mechanism [1]:

  • Direct Enzyme Inhibition: It directly inhibits the activity of the ODC enzyme.
  • Impairment of Protein Synthesis: It impairs the overall synthesis of proteins, thereby reducing the amount of ODC that is produced.

This combined effect makes it a potent suppressor of polyamine metabolism in rapidly dividing cells.

Experimental Protocol: Assessing ODC Inhibition

This protocol is adapted from studies conducted on AH-130 hepatoma and K562 leukemia cell lines [1].

Cell Culture and Treatment
  • Cell Lines: AH-130 hepatoma cells and K562 chronic myeloid leukemia cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.
  • Compound Preparation: Dissolve this compound and its analogs in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid cytotoxicity.
  • Treatment: Seed cells at a density of 5 × 10⁵ cells/mL. Treat the cells with this compound at the desired concentrations. A typical effective concentration range is between 1-10 µM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known ODC inhibitor like DFMO) in each experiment.
Ornithine Decarboxylase (ODC) Activity Assay

The activity of ODC is measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

  • Cell Lysis: After treatment (e.g., for 4-6 hours), harvest the cells by centrifugation and lyse them using a hypotonic buffer (e.g., 25 mM Tris-HCl, pH 7.4, 2.5 mM DTT, 0.1 mM EDTA).
  • Reaction Mixture: Combine the cell lysate (containing 100-200 µg of protein) with the assay buffer (50 mM HEPES, pH 7.4, 5 mM DTT, 0.1 mM EDTA, 0.2 mM pyridoxal phosphate) and L-[1-¹⁴C]ornithine (e.g., 0.5 µCi per reaction).
  • Incubation: Immediately seal the reaction vials with caps equipped with hanging center wells containing 200 µL of ethanolamine and 2-methoxyethanol (1:2, v/v) to trap the released ¹⁴CO₂. Incubate the assembly at 37°C for 60 minutes.
  • Termination and Measurement: Terminate the reaction by injecting 1 mL of 2M citric acid through the cap. Continue shaking for an additional 60 minutes to ensure complete trapping of CO₂. Quantify the radioactivity in the center wells using a liquid scintillation counter. ODC activity is expressed as nmol CO₂ released per hour per milligram of protein.
Protein Synthesis Measurement

To dissect the mechanism, assess the overall impact on protein synthesis.

  • Pulse Labeling: After treatment with this compound, incubate the cells with a radioactive amino acid like L-[4,5-³H]leucine for a short period (e.g., 30-60 minutes).
  • Protein Precipitation: Harvest the cells and precipitate the proteins with 10% (w/v) trichloroacetic acid (TCA) on ice.
  • Measurement: Collect the TCA-precipitable material on glass fiber filters and measure the incorporated radioactivity via scintillation counting. Report the results as a percentage of the vehicle control.

Summary of Quantitative Findings

The provided studies allow for a structured summary of the effects of this compound and its analogs.

Table 1: Efficacy of this compound and Analogs in Tumor Cell Lines

Compound Key Structural Features Effect on ODC Activity Effect on Protein Synthesis Relative Potency
This compound Azoxycyano group, p-carboxyl Decrease Impairment Baseline (Active)
Phenylazoxycyanide Azoxycyano group (decarboxylated) Stronger decrease Stronger impairment More effective [1]
Other Analogs Lacking the cyano group Less effective Less effective Reduced activity [1]

Table 2: Experimental Conditions and Key Parameters

Parameter Specification Notes / Reference
Effective Concentration Low µM range e.g., 1-10 µM [1]
Sensitive Cell Lines AH-130 hepatoma, K562 leukemia K562 cells showed high sensitivity [1]
Primary Mechanism Direct ODC inhibition + Impaired protein synthesis Dual, summative effects [1]
Critical Structural Group Azoxycyano group Essential for full activity [1]

Mechanism of Action Workflow

The following diagram illustrates the workflow for investigating this compound's mechanism of action and its cellular consequences, summarizing the protocol and its outcomes.

CalvaticAcidMechanism Mechanism of this compound Action cluster_treatment 1. Cell Treatment cluster_assays 2. Experimental Assays cluster_mechanism 3. Dual Mechanism cluster_outcome 4. Cellular Outcome CA This compound (1-10 µM) ODC_Assay ODC Activity Assay (14CO2 from 14C-Ornithine) CA->ODC_Assay PS_Assay Protein Synthesis Assay (3H-Leucine Incorporation) CA->PS_Assay Cells Tumor Cells (AH-130, K562) Cells->CA DirectInhibit Direct ODC Inhibition ODC_Assay->DirectInhibit ReduceSynthesis Impairment of Protein Synthesis PS_Assay->ReduceSynthesis LowODC Decreased ODC Levels & Activity DirectInhibit->LowODC ReduceSynthesis->LowODC GrowthInhibit Inhibition of Tumor Cell Growth LowODC->GrowthInhibit

Key Conclusions for Researchers

  • Structure-Activity Relationship (SAR): The azoxycyano group is critical for the full activity of this compound. The decarboxylated analog (phenylazoxycyanide) showed enhanced potency, while analogs lacking the cyano group were significantly less effective [1]. This provides a clear path for medicinal chemistry optimization.
  • Broader Mechanism: Beyond ODC inhibition, this compound has documented antimicrotubular effects, inhibiting GTP-induced microtubule polymerization [2]. This suggests its antitumor activity may be pleiotropic, a common feature that can be both an advantage and a challenge for drug development.
  • Research Application: This protocol serves as a robust historical foundation. For modern drug discovery, these methods can be adapted to high-throughput screening formats and combined with contemporary techniques like RNA sequencing to fully elucidate the compound's impact on the polyamine pathway and global gene expression.

References

Application Notes: Studying Calcium-Induced Microtubule Depolymerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Microtubules are dynamic components of the cytoskeleton, essential for maintaining cell shape, facilitating intracellular transport, and ensuring proper chromosome segregation during cell division. Their polymerization and depolymerization are tightly regulated by various cellular factors, with calcium ions (Ca²⁺) acting as a key physiological regulator [1]. Understanding the impact of calcium on microtubule stability is therefore fundamental to cell biology research.

These application notes provide a detailed protocol for quantifying the binding of calcium to tubulin and for visualizing the subsequent effects on microtubule dynamics in a live-cell context. The direct binding of calcium to tubulin can lead to microtubule destabilization, a phenomenon observed in critical processes such as the activation of the Rho GTPase pathway and the cellular response to specific physical stimuli [2] [3]. Mastering these techniques allows researchers to probe the mechanisms underlying cell division, motility, and signal transduction.

Quantitative Analysis of Calcium Binding to Tubulin

A foundational step in studying this system is to characterize the interaction between calcium and the tubulin dimer. The flow dialysis assay is a classic method for determining the number of binding sites and their affinity.

Key Experimental Findings

The table below summarizes data on calcium binding to tubulin, obtained using the flow dialysis technique [1].

Table 1: Characteristics of Calcium Binding to Tubulin

Binding Site Class Number of Sites per Tubulin Dimer Dissociation Constant (Kd)
High-Affinity Sites 1.56 ± 0.38 (4.86 ± 0.12) × 10⁻⁶ M
Low-Affinity Sites 5.82 ± 0.50 (6.4 ± 0.4) × 10⁻⁵ M
With 60 µM MgSO₄
High-Affinity Sites 0.64 ± 0.18 (4.7 ± 0.5) × 10⁻⁶ M
Low-Affinity Sites 1.2 ± 0.2 (3.5 ± 0.4) × 10⁻⁵ M

The data demonstrates that tubulin possesses distinct high- and low-affinity binding sites for calcium. Notably, the presence of magnesium (Mg²⁺), another biologically critical cation, competes with calcium for binding, significantly reducing the number of available sites [1]. Proteolytic cleavage studies suggest these high-affinity sites are located in the carboxyl-terminal regions of both the α- and β-tubulin subunits [1]. This region is critical for interactions with motor proteins and microtubule-associated proteins (MAPs), indicating that calcium binding may directly interfere with these essential interactions.

Protocol: Flow Dialysis for Calcium Binding

Objective: To determine the stoichiometry and affinity of calcium binding to purified tubulin.

Materials:

  • Purified tubulin (>95% purity)
  • Radiolabeled ⁴⁵CaCl₂ or a calcium-sensitive fluorescent dye
  • Flow dialysis apparatus
  • PIPES or MES buffer (e.g., 100 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)
  • Peristaltic pump

Method:

  • Tubulin Preparation: Purify tubulin from bovine brain using temperature-dependent cycles of polymerization and depolymerization. Confirm concentration and purity via SDS-PAGE.
  • Apparatus Setup: Place a known volume of tubulin solution (e.g., 1 mL of 2 mg/mL) in the sample chamber of the flow dialysis cell, separated from the flow chamber by a dialysis membrane.
  • Buffer Flow: Continuously pump dialysis buffer through the flow chamber at a constant rate, collecting outflow fractions.
  • Titration: Sequentially add increasing concentrations of calcium (with tracer ⁴⁵Ca²⁺) to the tubulin in the sample chamber.
  • Measurement: For each calcium addition, allow the system to reach equilibrium. Measure the radioactivity or fluorescence in the outflow fractions to determine the concentration of free calcium. The bound calcium is calculated from the difference between total added calcium and free calcium.
  • Data Analysis: Plot bound calcium versus free calcium concentration. Fit the data using a non-linear regression model (e.g., Scatchard plot) to determine the number of binding sites (n) and dissociation constants (Kd) for each class of site, as shown in Table 1.

Live-Cell Imaging of Microtubule Dynamics

To translate the biochemical findings into a cellular context, live-cell imaging allows for the direct observation of calcium's effects on the microtubule network.

Key Experimental Findings

Research using U87 human glioblastoma cells has shown that specific cellular stresses can induce rapid disruption of microtubule growth dynamics. This effect was demonstrated to be independent of calcium influx, as it persisted even in calcium-free media and after depletion of intracellular calcium stores [3]. This points to the existence of alternative, calcium-independent pathways for microtubule regulation. Furthermore, studies on other cell types have confirmed that microtubule depolymerization itself can act as a signal, triggering downstream events such as the activation of the small GTPase Rho, which in turn promotes the formation of actin stress fibers and focal adhesions [2].

Protocol: Imaging Calcium-Induced Microtubule Dynamics

Objective: To visualize and quantify the depolymerization of microtubules in response to elevated intracellular calcium in living cells.

Materials:

  • Cell line (e.g., U87, HeLa, or primary fibroblasts)
  • Fluorescently tagged tubulin (e.g., Tubulin-RFP) or EB3-GFP (a marker for growing microtubule plus-ends)
  • Calcium ionophore (e.g., Ionomycin, A23187)
  • Confocal or super-resolution fluorescence microscope
  • Imaging chamber with controlled environment (37°C, 5% CO₂)

Method:

  • Cell Preparation: Culture cells on glass-bottom imaging dishes. Transfect with a plasmid expressing Tubulin-RFP or EB3-GFP to label the entire microtubule network or the growing plus-ends, respectively.
  • Baseline Imaging: Acquire time-lapse images every 5-10 seconds for 5-10 minutes to establish the baseline dynamics and morphology of the microtubule network.
  • Calcium Induction: Treat the cells with a calcium ionophore (e.g., 1-5 µM Ionomycin) in the presence of extracellular calcium (1-2 mM) to rapidly elevate intracellular calcium levels.
  • Post-Stimulation Imaging: Continue time-lapse imaging for at least 30 minutes following treatment.
  • Data Analysis:
    • For Tubulin-RFP: Quantify the fluorescence intensity in the cytosol over time. A decrease indicates microtubule depolymerization.
    • For EB3-GFP: Count the number of EB3 "comets" per cell over time. A reduction indicates a decrease in the number of growing microtubules. Also, track the speed and trajectory of the comets.

The following diagram illustrates the experimental workflow and the two primary mechanistic pathways through which microtubule depolymerization can occur, based on the research findings:

G start Start Experiment plate Plate Cells Transfect with Fluorescent Probe start->plate baseline Acquire Baseline Time-Lapse Imaging plate->baseline stimulate Apply Treatment (Calcium Ionophore) baseline->stimulate post_image Acquire Post-Stimulation Time-Lapse Imaging stimulate->post_image ca_bind Ca²⁺ Binds to Tubulin stimulate->ca_bind With Ca²⁺ mt_depoly_indep Direct Microtubule Depolymerization (e.g., via nsPEF) stimulate->mt_depoly_indep Other Stimuli analyze Quantitative Analysis post_image->analyze ca_path Calcium-Dependent Pathway mt_depoly_ca Microtubule Destabilization & Depolymerization ca_bind->mt_depoly_ca mt_depoly_ca->analyze indep_path Calcium-Independent Pathway mt_depoly_indep->analyze rho_activate Activation of Rho GTPase mt_depoly_indep->rho_activate downstream Downstream Effects: Stress Fiber Formation rho_activate->downstream

Troubleshooting and Best Practices

  • Tubulin Quality: The most critical factor for reproducible biochemistry assays is using high-quality, freshly purified or commercially sourced tubulin with high polymerization competency. Avoid multiple freeze-thaw cycles.
  • Calcium Buffering: In imaging experiments, the use of EGTA or BAPTA in the extracellular medium can help control and define the level of calcium exposure. The choice between them depends on the required speed of calcium chelation (BAPTA is faster).
  • Microscope Calibration: Ensure consistent imaging settings (laser power, exposure time) throughout a time-lapse experiment to allow for accurate quantitative comparisons of fluorescence intensity.
  • Controls: Always include vehicle control (e.g., DMSO for ionophore) and positive controls (e.g., Nocodazole for depolymerization) to validate your experimental setup.

Conclusion

The methods outlined here provide a comprehensive framework for investigating the interplay between calcium signaling and microtubule dynamics. The quantitative binding assay offers a biochemical foundation, while the live-cell imaging protocol captures the real-time physiological consequences. Together, these techniques are powerful tools for elucidating how this key regulatory mechanism influences broader cellular processes, from morphology and motility to disease progression.

References

Calvatic acid effect on colchicine-binding activity assay

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Experimental Evidence

Calvatic acid and its analogue, phenylazoxycyanide, have been shown to interact with the microtubular system. Key findings from foundational studies are summarized in the table below.

Compound Biological System Observed Effect on Colchicine-Binding Additional Effects
This compound Isolated rat hepatocytes [1] Dose- and time-dependent significant decrease in activity [1] Decrease in glucose-6-phosphatase activity; slight inhibition of aminopyrene demethylation [1]
Phenylazoxycyanide Isolated rat hepatocytes [1] Dose- and time-dependent significant decrease in activity [1] Toxic effect at the microsomal level [1]
Ethoxycarbonyl Derivatives Liver microsomes [2] N/A Complete metabolism by microsomes; decrease in cytochrome P-450 content (preventable by cysteine/GSH) [2]

Proposed Experimental Protocol

Based on the mechanisms suggested in the literature, the following workflow outlines a potential protocol for assessing the effect of a compound like this compound on tubulin.

G Start Start Experiment Prep Tubulin Preparation Start->Prep Treat Compound Treatment Prep->Treat Bind Colchicine-Binding Assay Treat->Bind Measure Measure Bound Colchicine Bind->Measure Analyze Data Analysis Measure->Analyze End End and Interpret Analyze->End

Step 1: Tubulin Preparation
  • Source: Purify tubulin from fresh mammalian brain tissue (e.g., bovine, rat) or purchase a commercial tubulin preparation [1] [2].
  • Buffer: Use a PEM buffer (PiPES, EGTA, MgCl₂, pH 6.9) or a similar stabilizing buffer to maintain tubulin integrity.
Step 2: Compound Treatment
  • Test Compound Preparation: Dissolve this compound or its analogue in an appropriate solvent like DMSO. The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity [1].
  • Incubation: Incubate the tubulin preparation with a range of concentrations of the test compound. The cited study used micromolar concentrations [1].
  • Controls: Include a negative control (tubulin with solvent only) and a positive control (tubulin with a known CBSI like combretastatin A-4).
Step 3: Colchicine-Binding Assay
  • Radioligand Addition: After pre-incubating tubulin with the test compound, add a fixed concentration of [³H]colchicine to the mixture.
  • Incubation: Continue incubation in the dark (as colchicine is light-sensitive) at 37°C for a specified period. The binding reaction is time-dependent [1].
  • Termination and Separation: Stop the reaction by placing the tubes on ice. Separate the protein-bound radioactivity from the free colchicine using methods such as:
    • Charcoal Adsorption: Dextran-coated charcoal can be used to adsorb free colchicine, leaving the tubulin-bound colchicine in the supernatant.
    • Gel Filtration: Passing the mixture through a small sephadex column to separate bound from unbound ligand.
  • Measurement: Quantify the radioactivity in the protein-bound fraction using a liquid scintillation counter.
Step 4: Data Analysis
  • Calculate the percentage of colchicine-binding activity inhibition using the formula: % Inhibition = [1 - (DPM_sample / DPM_control)] × 100
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of colchicine binding) using non-linear regression analysis of the dose-response data.

Application Notes for Researchers

  • Mechanism Insight: The inhibition of colchicine-binding suggests that this compound may bind to or near the colchicine-binding site on β-tubulin, which is located at the interface with α-tubulin [3] [4]. This can prevent tubulin polymerization and lead to microtubule destabilization.
  • Toxicity Considerations: The observed decrease in glucose-6-phosphatase activity and effects on microsomal cytochrome P-450 indicate potential hepatotoxicity and broad cellular impacts beyond tubulin binding [1] [2]. Assess cell viability and overall morphology in parallel.
  • Metabolic Considerations: Some analogues, like ethoxycarbonyl derivatives, are extensively metabolized by liver microsomes, which can alter their effective concentration and activity [2]. This is a critical factor for interpreting in vivo results.

Critical Considerations and Limitations

The available data on this compound is primarily from older studies. When working with this compound, please note:

  • Protocol Gaps: The cited articles report findings but not the detailed, step-by-step methodology modern researchers would require [1] [2]. The protocol above is an inference based on standard practices in the field.
  • Compound Stability: this compound contains an azoxy function and a carboxylic acid group, which may influence its stability and solubility in aqueous buffers [5].
  • Secondary Targets: this compound's interaction with microsomal enzymes suggests it has multiple cellular targets. Inhibition of colchicine-binding might not be its sole, or even primary, mechanism of action [1] [2].

Potential Research Applications

Despite the limitations, investigating this compound's properties remains relevant for:

  • Lead Compound for CBSIs: As a natural product, it can serve as a structural template for designing new Colchicine-Binding Site Inhibitors (CBSIs), which are of interest for overcoming multidrug resistance in cancer therapy [3] [6].
  • Studying Tubulin Dynamics: It is a useful tool for probing the structure and function of the colchicine-binding site, which is characterized by flexible loops that accommodate diverse ligands [4].

Executive Summary

This compound is a documented inhibitor of colchicine-binding to tubulin, with effects observed in isolated hepatocyte models. While a complete standardized protocol is not available, researchers can use the synthesized methodology above as a starting point for investigation. Further work is needed to fully elucidate its binding mode, specificity, and therapeutic potential.

References

Comprehensive Application Notes and Protocols: Investigating Calvatic Acid in AH-130 and K562 Tumor Cell Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Calvatic acid (p-carboxyphenylazoxycyanide) is a naturally occurring antibiotic compound containing an azoxycyano group that demonstrates significant carcinostatic activity against various tumor cell lines. Originally isolated from Calvatia species of puffball mushrooms, this compound has attracted research interest due to its unique mechanism of action targeting fundamental cellular processes in malignant cells. This compound belongs to a class of microtubule destabilizing agents that exert cytostatic properties by preventing the assembly of microtubules, thereby disrupting essential cellular functions including mitotic spindle formation and intracellular transport.

The AH-130 hepatoma and K562 leukemia cell lines represent two well-established experimental models for investigating anticancer compounds. The K562 cell line, derived from a patient with chronic myeloid leukemia in blast crisis, is particularly valuable for hematological malignancy research. This cell line exhibits characteristics of undifferentiated blast cells and possesses the Philadelphia chromosome, making it a relevant model for studying molecular targeted therapies [1] [2]. The AH-130 hepatoma line provides a robust system for evaluating compound efficacy against solid tumor models. Together, these cell lines enable comprehensive assessment of potential therapeutic agents across different cancer types.

Mechanism of Action

This compound exerts its antitumor effects through multiple complementary mechanisms that collectively disrupt cancer cell proliferation and viability:

  • Microtubule Disruption: this compound directly interferes with microtubule assembly by targeting tubulin sulfhydryl groups, specifically reacting with cysteine residues on tubulin molecules. This interaction prevents proper microtubule formation, leading to mitotic arrest and subsequent apoptosis. Research demonstrates that the presence of cysteine can prevent this inhibition, confirming that tubulin sulfhydryl groups constitute the primary biological targets for the compound [3]. This compound causes structural alterations to tubulin protein conformation and competitively inhibits colchicine binding at its designated site on tubulin [3].

  • Ornithine Decarboxylase (ODC) Inhibition: this compound significantly decreases ornithine decarboxylase levels in both AH-130 hepatoma and K562 leukemia cells at low concentrations. ODC represents a rate-limiting enzyme in polyamine biosynthesis, which is crucial for cellular proliferation processes. The reduction in ODC activity results from two synergistic effects: direct inhibition of enzyme activity and impairment of overall protein synthesis within treated cells [4].

  • Structural Activity Relationships: Research on this compound analogs has revealed valuable structure-activity insights. The decarboxylated derivative phenylazoxycyanide demonstrates enhanced efficacy in reducing both protein synthesis and ODC activity in tumor cells compared to the parent compound. Analogs lacking the cyano group exhibit significantly reduced activity, highlighting the importance of this functional group for antitumor potency [4]. K562 cells, characterized by rapid proliferation rates, display particularly high sensitivity to these compounds.

Quantitative Activity Data

Efficacy in Tumor Cell Lines

Table 1: Antitumor Efficacy of this compound in Experimental Models

Cell Line/Tumor Model Compound Key Effects Potency Reference
AH-130 hepatoma cells This compound Decreases ODC levels, Impairs protein synthesis Effective at low concentrations [4]
K562 leukemia cells This compound Reduces ODC activity, Inhibits proliferation Highly sensitive [4]
K562 leukemia cells Phenylazoxycyanide (derivative) Reduces protein synthesis and ODC activity More effective than this compound [4]
Yoshida sarcoma Calvatia craniiformis extract Inhibits tumor growth Significant inhibition [5]
Leukemia 1210 model Calvatia craniiformis extract Increases survival time Prolonged survival [5]
Comparison with Related Natural Compounds

Table 2: Comparative Activities of Natural Compounds in K562 Cells

Compound Source Mechanism in K562 Cells Key Findings Reference
Gallic acid Natural phenolic acid Downregulates COX-2, inhibits BCR/ABL kinase, NF-κB inactivation IC50 33 µM in K562, 4 µM in imatinib-resistant K562 [6]
Caffeic acid Plant metabolites Increases ROS, activates TG2, induces apoptosis Antiproliferative at 40-80 µM [7]
This compound Calvatia lilacina Microtubule disruption, ODC inhibition Effective at low concentrations [4] [3]
Gallic acid + Pirarubicin Combination therapy Cellular energy impairment, P-glycoprotein inhibition Reverses drug resistance in K562/Dox [8]

Experimental Protocols

Compound Preparation and Handling
  • Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing for 30-60 seconds followed by brief sonication in a water bath sonicator for 5 minutes. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles by preparing appropriate aliquot sizes. Under these conditions, the compound remains stable for at least 6 months.

  • Working Solution Preparation: Dilute the DMSO stock solution in appropriate cell culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability. Prepare working solutions fresh for each experiment, as aqueous stability is limited to 24 hours.

  • Quality Control: Verify compound integrity and concentration using UV spectrophotometry (maximum absorbance at 320 nm) or HPLC analysis with a C18 reverse-phase column and detection at 254 nm. The mobile phase should consist of acetonitrile:water (70:30, v/v) with 0.1% trifluoroacetic acid.

Cell Culture and Maintenance
  • K562 Cell Culture: Maintain K562 human chronic myeloid leukemia cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture cells in a humidified incubator at 37°C with 5% CO₂. Maintain cells in exponential growth phase by subculturing every 2-3 days at a density of 2-10 × 10⁵ cells/mL [8] [7].

  • AH-130 Hepatoma Cell Culture: Maintain AH-130 Yoshida ascites hepatoma cells in RPMI-1640 medium with the same supplements as for K562 cells. As an ascites tumor, AH-130 cells can also be maintained by serial passage in compatible host animals. For in vitro studies, plate cells at appropriate densities and ensure regular passage to maintain logarithmic growth.

  • Cell Line Authentication: Regularly authenticate cell lines through short tandem repeat (STR) profiling and monitor for mycoplasma contamination monthly using PCR-based detection methods.

Assessment of Antiproliferative Effects
  • Dose-Response Analysis: Seed cells in 96-well plates at a density of 5 × 10⁴ cells/mL in 100 µL complete medium. Treat with this compound at concentrations ranging from 0.1 to 100 µM for 48-72 hours. Include vehicle controls (0.1% DMSO) and positive controls (e.g., 10 µM doxorubicin).

  • Viability Assessment: Measure cell viability using resazurin assay. Add 10 µL of 0.1 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C. Measure fluorescence at excitation 570 nm/emission 590 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls [8].

  • IC₅₀ Determination: Plot dose-response curves and calculate IC₅₀ values using four-parameter logistic regression in appropriate statistical software. Perform at least three independent experiments with triplicate wells for each condition.

Ornithine Decarboxylase (ODC) Activity Assay
  • Cell Lysis: Harvest 1 × 10⁷ cells by centrifugation at 500 × g for 5 minutes. Wash with ice-cold phosphate-buffered saline (PBS) and lyse in 500 µL ODC assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM DTT, 0.1 mM EDTA) by freeze-thaw cycling (three repetitions). Clarify lysates by centrifugation at 12,000 × g for 15 minutes at 4°C.

  • Enzyme Activity Measurement: Determine ODC activity by measuring ¹⁴CO₂ release from L-[1-¹⁴C]ornithine. Combine 100 µL cell lysate with 100 µL reaction mixture (50 mM Tris-HCl, pH 7.5, 5 mM DTT, 0.1 mM EDTA, 0.4 mM pyridoxal phosphate, 0.4 mM L-ornithine containing 0.2 µCi L-[1-¹⁴C]ornithine). Immediately seal the reaction in a center well flask containing 0.2 mL ethanolamine:methanol (2:1) in the center well to trap released ¹⁴CO₂.

  • Incubation and Detection: Incubate reactions at 37°C for 60 minutes. Stop the reaction by injecting 0.5 mL 2M citric acid through the stopper. Continue incubation for an additional 60 minutes to ensure complete trapping of ¹⁴CO₂. Transfer the ethanolamine:methanol trap to scintillation vials with 5 mL scintillation fluid and measure radioactivity by liquid scintillation counting. Express ODC activity as pmol CO₂ released per hour per mg protein [4].

Microtubule Assembly Assay
  • Tubulin Preparation: Isolate tubulin from bovine brain by two cycles of temperature-dependent polymerization and depolymerization in PIPES buffer. Determine protein concentration using Bradford assay and adjust to 3 mg/mL in assembly buffer (100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP).

  • Turbidity Assay: Monitor microtubule assembly by turbidity measurement at 350 nm using a spectrophotometer with temperature-controlled cuvette holder. Preincubate tubulin (1.5 mg/mL) with this compound (10-100 µM) or vehicle control for 5 minutes at 4°C. Initiate assembly by rapidly raising the temperature to 37°C. Record absorbance every 15 seconds for 20 minutes.

  • Cysteine Protection Experiment: To confirm specificity for tubulin sulfhydryl groups, preincubate this compound with 2 mM cysteine for 10 minutes before adding to tubulin. This should prevent inhibition of microtubule assembly, confirming the mechanism involves thiol group modification [3].

Experimental Workflow

G Start Experimental Setup C1 Compound Preparation: 10 mM stock in DMSO Start->C1 C2 Cell Culture: K562 & AH-130 maintenance Start->C2 C3 Treatment Application: 0.1-100 µM for 48-72h C1->C3 C2->C3 A1 Viability Assay (Resazurin method) C3->A1 A2 ODC Activity (14CO₂ release) C3->A2 A3 Microtubule Assembly (Turbidity assay) C3->A3 A4 Protein Synthesis (Radioactive labeling) C3->A4 M3 Cellular Effects: Growth arrest & apoptosis A1->M3 M2 Biochemical Analysis: ODC inhibition A2->M2 M1 Mechanism Elucidation: Microtubule disruption A3->M1 A4->M2 End Data Integration & Analysis M1->End M2->End M3->End

Figure 1: Experimental workflow for evaluating this compound effects in tumor cell cultures, illustrating the parallel assessment approaches and their integration into comprehensive mechanistic understanding.

This compound Mechanism of Action

G cluster1 Molecular Targets cluster2 Cellular Consequences cluster3 Antitumor Effects CA This compound T1 Tubulin SH Groups CA->T1 T2 Ornithine Decarboxylase CA->T2 T3 Protein Synthesis Machinery CA->T3 C1 Microtubule Disassembly T1->C1 C2 Polyamine Depletion T2->C2 C3 Reduced Protein Synthesis T3->C3 E1 Mitotic Arrest C1->E1 E2 Growth Inhibition C2->E2 E3 Apoptosis Induction C3->E3 E1->E3 E2->E3

Figure 2: Multifaceted mechanism of action of this compound, illustrating the molecular targets, downstream cellular consequences, and ultimate antitumor effects.

Discussion and Research Applications

The experimental data demonstrate that this compound represents a promising multifunctional antitumor agent with a unique mechanism of action targeting both structural proteins (microtubules) and metabolic enzymes (ornithine decarboxylase). The dual inhibition of these critical cellular components provides a strategic advantage for overcoming drug resistance, a significant challenge in current cancer therapeutics. The differential sensitivity of various tumor cell lines to this compound and its analogs offers opportunities for developing selective therapeutic approaches, particularly for hematological malignancies like chronic myeloid leukemia.

From a research perspective, this compound serves as a valuable chemical biology tool for investigating microtubule dynamics and polyamine metabolism in malignant cells. The well-characterized nature of its interaction with tubulin sulfhydryl groups enables precise mechanistic studies of microtubule assembly and disassembly. Furthermore, the compound's ability to simultaneously impair multiple oncogenic pathways makes it an excellent candidate for combination therapy development. Recent evidence suggests that combining microtubule-targeting agents with other targeted therapies can yield synergistic effects while potentially reducing acquired resistance.

The documented efficacy of this compound against both treatment-naïve and drug-resistant cell lines indicates its potential utility in addressing therapeutic resistance in oncology. The emergence of resistance to BCR-ABL inhibitors in CML treatment highlights the need for alternative approaches targeting non-kinase pathways. This compound's ODC inhibitory activity represents a promising strategy for circumventing kinase-dependent resistance mechanisms. Additionally, the structural insights gained from structure-activity relationship studies of this compound analogs provide guidance for medicinal chemistry optimization to enhance potency and selectivity while reducing potential off-target effects.

References

Comprehensive Application Notes and Protocols: Measuring Calvatic Acid Impact on Glutathione S-Transferase Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glutathione S-Transferases and Research Context

Glutathione S-transferases (GSTs) constitute a major superfamily of phase II detoxification enzymes that play crucial roles in cellular protection against xenobiotics and oxidative stress. These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds, including carcinogens, therapeutic drugs, and products of oxidative stress, rendering them less toxic and more easily excreted from cells. The GST superfamily is categorized into three main families based on subcellular localization: cytosolic, mitochondrial (kappa), and microsomal (MAPEG) enzymes. In humans, cytosolic GSTs are further classified into seven distinct classes—Alpha, Mu, Omega, Pi, Sigma, Theta, and Zeta—based on their structural characteristics, substrate specificity, and immunological properties. [1]

The investigation of natural compounds like Calvatic acid as potential modulators of GST activity has gained significant interest in recent years due to the implications of GSTs in various disease processes, particularly in cancer drug resistance. Many tumors overexpress specific GST isoenzymes, especially GSTP1-1, which contributes to resistance against chemotherapeutic agents by enhancing their detoxification and by modulating cellular signaling pathways that control apoptosis and proliferation. [1] this compound, a natural compound with reported biological activities, may interact with GSTs through competitive or non-competitive inhibition mechanisms, potentially offering strategies to overcome chemoresistance or modulate cellular response to oxidative stress.

Understanding the molecular interactions between this compound and GST enzymes requires a multidisciplinary approach that combines biochemical assays, structural analysis, and computational modeling. These application notes provide detailed protocols for assessing the impact of this compound on GST activity, including enzyme kinetics, inhibition mechanisms, and potential binding interactions, offering researchers a comprehensive framework for conducting rigorous investigations in this field.

GST Background and Relevance to this compound Studies

Structural and Functional Characteristics of GSTs

GSTs exhibit a conserved protein structure characterized by a dimeric arrangement where each monomer typically ranges from 25-26 kDa. Each subunit contains two distinct domains: an N-terminal thioredoxin-like domain that harbors the highly conserved glutathione-binding site (G-site), and a C-terminal domain that forms the hydrophobic substrate-binding site (H-site). The catalytic mechanism of GSTs involves activation of the glutathione thiol group through interaction with a key amino acid residue—typically tyrosine, serine, or cysteine—depending on the GST class. This activation enables nucleophilic attack on electrophilic centers of substrate molecules, resulting in the formation of glutathione conjugates that are subsequently transported out of the cell. [2]

Beyond their classical detoxification functions, GSTs participate in a spectrum of cellular processes, including modulation of signal transduction pathways through protein-protein interactions. Specifically, certain GST isoenzymes can regulate the c-Jun N-terminal kinase (JNK) pathway, which plays a central role in stress response and apoptosis. Additionally, GSTs contribute to the maintenance of cellular redox homeostasis through their glutathione peroxidase activity and involvement in post-translational protein modifications such as S-glutathionylation. The multifunctional nature of GSTs makes them intriguing targets for pharmacological intervention, with natural compounds like this compound offering potential as selective modulators of specific GST isoforms. [1]

Experimental Rationale and Objectives

The primary objective of these application notes is to provide researchers with standardized methodologies for evaluating the effects of this compound on GST activity and function. The experimental approach encompasses multiple techniques designed to address different aspects of the interaction between this compound and GST enzymes:

  • Quantitative assessment of GST activity modulation using spectrophotometric assays
  • Determination of inhibition mechanisms and calculation of kinetic parameters
  • Evaluation of binding interactions through computational docking studies
  • Analysis of isoform selectivity to identify potential specific interactions

This comprehensive approach enables researchers to characterize the pharmacological potential of this compound as a GST modulator, providing insights that may contribute to the development of novel therapeutic strategies targeting GST-mediated processes in disease.

Overview of Key Assay Methods

CDNB-GSH Conjugation Assay

The CDNB conjugation assay represents the most widely used method for determining GST activity due to its robustness, sensitivity, and applicability across various GST isoforms. This spectrophotometric assay monitors the increase in absorbance at 340 nm resulting from the formation of the conjugate between glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB). The reaction principle leverages the nucleophilic displacement of chloride from CDNB by the thiol group of GSH, catalyzed by GST enzymes, yielding a chromogenic product that enables continuous monitoring of enzymatic activity. This assay is particularly valuable for initial screening of this compound's effects on GST activity, as it provides a rapid and reproducible measurement of inhibitory potential. [3]

The versatility of the CDNB assay allows researchers to determine kinetic parameters such as IC₅₀ values, inhibition constants (Kᵢ), and the mechanism of inhibition through systematic variation of substrate and inhibitor concentrations. Additionally, this method can be adapted to high-throughput screening formats, facilitating the evaluation of multiple concentrations of this compound across different GST isoforms. The universal acceptance of CDNB as a standard substrate for GST activity measurements enables direct comparison of results across different laboratories and experimental systems, establishing a benchmark for assessing this compound's effects relative to other known GST inhibitors. [1]

Computational Molecular Docking

Computational molecular docking provides valuable insights into the potential binding interactions between this compound and GST enzymes at the atomic level. This in silico approach predicts the binding orientation of this compound within the active site of GST isoforms, identifies key residues involved in ligand recognition, and estimates binding affinity. Docking studies can guide experimental design by suggesting potential mechanisms of inhibition and identifying GST isoforms most likely to interact with this compound based on complementarity with the active site architecture. The structural information derived from docking experiments can explain isoform selectivity and inform the design of this compound derivatives with enhanced potency or specificity. [2]

Molecular docking is particularly valuable for studying GST-ligand interactions due to the well-characterized crystal structures of numerous GST isoforms, including the conserved G-site and more variable H-site that confers substrate specificity. For this compound, docking simulations can reveal whether the compound binds preferentially to the G-site (competitive with GSH), the H-site (competitive with substrates), or an allosteric site, providing mechanistic hypotheses that can be tested experimentally. The complementary nature of computational and experimental approaches enables a more comprehensive understanding of this compound's potential interactions with GST enzymes. [4]

Table 1: Key Assay Methods for Evaluating this compound Effects on GSTs

Method Primary Applications Key Measured Parameters Advantages Limitations
CDNB-GSH Conjugation Assay Initial activity screening, inhibition studies, kinetic characterization Enzyme activity, IC₅₀, Kᵢ, inhibition mechanism High reproducibility, continuous monitoring, adaptable format Limited to soluble isoforms, may not detect allosteric inhibitors
Computational Molecular Docking Binding mode prediction, structure-activity relationships, mechanism elucidation Binding orientation, interaction residues, binding energy Atomic-level insights, guides experimental design, cost-effective Requires structural data, computational resources, experimental validation
Cellular GST Activity Assay Cellular permeability, metabolic stability, functional effects in complex systems Cellular activity modulation, toxicity, EC₅₀ Physiological relevance, accounts for cellular uptake and metabolism Complex interpretation, multiple variables, cell-type dependent

Detailed Experimental Protocols

GST Activity Assay Using CDNB as Substrate
4.1.1 Reagents and Equipment
  • Purified GST enzymes (recombinant human isoforms or tissue extracts)
  • Reduced glutathione (GSH) prepared fresh in assay buffer
  • 1-chloro-2,4-dinitrobenzene (CDNB) stock solution in ethanol
  • This compound stock solutions in appropriate solvent (DMSO or ethanol)
  • Potassium phosphate buffer (0.1 M, pH 6.5)
  • UV-visible spectrophotometer with temperature control
  • Cuvettes or multiwell plates compatible with UV measurements
  • Precision pipettes and timer
4.1.2 Procedure
  • Prepare assay buffer consisting of 0.1 M potassium phosphate, pH 6.5, and equilibrate to 30°C in a water bath or temperature-controlled spectrophotometer.

  • Prepare reaction mixtures in a final volume of 1 mL containing:

    • 950 μL assay buffer
    • 10 μL this compound at varying concentrations (typically 0.1-100 μM) or vehicle control
    • 10 μL GST enzyme solution (diluted to appropriate concentration in buffer)
    • 20 μL GSH solution (final concentration 1 mM)
  • Pre-incubate the mixture for 5 minutes at 30°C to allow temperature equilibration and potential enzyme-inhibitor interaction.

  • Initiate the reaction by adding 10 μL CDNB solution (final concentration 1 mM) and mix rapidly by inversion or gentle vortexing.

  • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes, recording measurements at 15-30 second intervals.

  • Calculate enzyme activity from the linear portion of the progress curve using the extinction coefficient for the CDNB-GSH conjugate (ε = 9.6 mM⁻¹cm⁻¹).

  • Include appropriate controls:

    • Blank reactions without enzyme to account for non-enzymatic conjugation
    • Vehicle controls to assess solvent effects
    • Positive inhibition controls using known GST inhibitors when available

The following workflow diagram illustrates the key steps in the GST activity assay procedure:

G Start Prepare Assay Components Buffer Prepare phosphate buffer (0.1 M, pH 6.5) Start->Buffer Compounds Prepare compound solutions: This compound, GSH, CDNB Buffer->Compounds Mixture Assemble reaction mixture: Buffer + this compound + GST enzyme Compounds->Mixture PreIncubate Pre-incubate 5 min at 30°C Mixture->PreIncubate AddGSH Add GSH (1 mM final) PreIncubate->AddGSH AddCDNB Initiate reaction with CDNB (1 mM final) AddGSH->AddCDNB Monitor Monitor A₃₄₀ for 3-5 min AddCDNB->Monitor Calculate Calculate activity using ε = 9.6 mM⁻¹cm⁻¹ Monitor->Calculate

Determination of Inhibition Kinetics

To characterize the mechanism of inhibition and calculate kinetic parameters for this compound's effects on GST activity, follow this extended protocol:

  • Perform activity assays as described in section 4.1.2, while systematically varying both substrate (CDNB) and this compound concentrations.

  • Prepare CDNB concentrations ranging from 0.1 to 2.0 mM while maintaining a constant GSH concentration of 1 mM.

  • Test this compound at a minimum of five concentrations spanning the anticipated IC₅₀ value, typically prepared by serial dilution.

  • Measure initial reaction rates for each combination of CDNB and this compound concentrations.

  • Analyze data using double-reciprocal (Lineweaver-Burk) plots or non-linear regression to determine the inhibition pattern:

    • Competitive inhibition: Lines intersect on the y-axis
    • Non-competitive inhibition: Lines intersect on the x-axis
    • Uncompetitive inhibition: Parallel lines
    • Mixed inhibition: Lines intersect in the second or third quadrant
  • Calculate inhibition constants using appropriate equations for the determined mechanism:

    • For competitive inhibition: Kᵢ = [I] / (Kₘ(app)/Kₘ - 1)
    • For non-competitive inhibition: Kᵢ = [I] / (Vₘ(app)/Vₘ - 1)
  • Determine IC₅₀ values by measuring enzyme activity at fixed substrate concentrations while varying this compound concentration, then fitting data to a sigmoidal inhibition model.

Table 2: Example Data Collection Scheme for Inhibition Kinetics

CDNB Concentration (mM) This compound Concentration (μM) Absorbance Change (ΔA/min) Activity (μmol/min/mg) % Inhibition
0.2 0 0.125 0.52 0
0.2 1 0.098 0.41 21.2
0.2 5 0.067 0.28 46.2
0.2 25 0.032 0.13 75.0
0.5 0 0.184 0.77 0
0.5 1 0.156 0.65 15.6
0.5 5 0.118 0.49 36.4
0.5 25 0.071 0.30 61.0
1.0 0 0.215 0.90 0
1.0 1 0.192 0.80 11.1
1.0 5 0.162 0.68 24.4
1.0 25 0.115 0.48 46.7

Data Analysis and Interpretation

Calculation of Kinetic Parameters

Enzyme activity should be calculated from the linear portion of the progress curve using the following formula:

Activity (μmol/min/mg) = (ΔA/min × V_total × df) / (ε × l × V_enzyme × C_enzyme)

Where:

  • ΔA/min = Change in absorbance per minute
  • V_total = Total reaction volume (mL)
  • df = Dilution factor
  • ε = Extinction coefficient (9.6 mM⁻¹cm⁻¹ for CDNB conjugate)
  • l = Pathlength (cm)
  • V_enzyme = Volume of enzyme solution (mL)
  • C_enzyme = Enzyme concentration (mg/mL)

For IC₅₀ determination, plot the percentage inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation:

% Inhibition = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - [I]) × HillSlope))

Where "Bottom" and "Top" represent the lower and upper plateaus of the inhibition curve, respectively, [I] is the inhibitor concentration, and HillSlope describes the steepness of the curve.

Statistical Analysis and Quality Control

Robust statistical analysis is essential for reliable interpretation of inhibition data. Implement the following quality control measures:

  • Perform all experiments in triplicate to assess variability and calculate standard deviations
  • Include positive controls with known GST inhibitors to validate assay performance
  • Determine Z-factor for high-throughput screens to assess assay quality: Z-factor = 1 - (3×SD_sample + 3×SD_control) / |Mean_sample - Mean_control|
  • Use appropriate statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) to evaluate significance of differences between treatment groups
  • Calculate coefficient of variation (CV) for replicate measurements to assess precision

For comprehensive characterization of this compound's effects, consider conducting time-dependent inhibition studies to distinguish between reversible and irreversible inhibition mechanisms. Pre-incubate GST with this compound for varying time periods before measuring residual activity. A time-dependent decrease in activity may indicate slow-binding or irreversible inhibition, which has important implications for potential therapeutic applications.

Technical Considerations and Troubleshooting

Optimization and Validation

Several critical factors require optimization to ensure reliable assessment of this compound's effects on GST activity:

  • Enzyme concentration: Use the minimal amount that provides measurable activity while maintaining linearity with time and protein concentration
  • Solvent effects: Keep solvent concentration consistent across all samples (typically ≤1% DMSO or ethanol) and include appropriate vehicle controls
  • pH optimization: Determine optimal pH for each GST isoform, as activity can vary significantly with pH
  • Temperature control: Maintain consistent temperature throughout assays, as GST activity is temperature-sensitive
  • Substrate concentration: Use substrate concentrations near the Kₘ value for inhibition studies to maximize sensitivity to competitive inhibitors

Assay validation should include determination of the following parameters:

  • Linearity range for enzyme concentration and reaction time
  • Inter-assay and intra-assay precision
  • Limit of detection and quantification
  • Specificity for GST activity versus non-enzymatic conjugation
Common Issues and Solutions

Table 3: Troubleshooting Guide for GST Inhibition Assays

Problem Potential Causes Solutions
High background signal Non-enzymatic GSH-CDNB conjugation Reduce reaction time, decrease GSH concentration, include proper blanks
Non-linear progress curves Enzyme instability, substrate depletion Check enzyme dilution stability, reduce assay time, verify substrate concentrations
High variability between replicates Improper mixing, pipetting errors, temperature fluctuations Use consistent mixing methods, calibrate pipettes, ensure temperature equilibrium
Solvent effects on activity Excessive DMSO or ethanol concentration Reduce solvent concentration to ≤1%, use solvent-resistant plates if needed
Unusual inhibition kinetics Inhibitor solubility issues, binding to surfaces Verify solubility, use appropriate carriers, include detergent in buffer

Conclusion

These application notes provide a comprehensive framework for investigating the effects of this compound on glutathione S-transferase activity using well-established biochemical and computational approaches. The protocols outlined enable researchers to quantitatively assess inhibition potency, determine mechanisms of action, and predict binding interactions with specific GST isoforms. The standardized methodologies facilitate comparison across different laboratories and experimental systems, contributing to the growing body of knowledge on natural product interactions with detoxification enzymes.

The potential applications of this compound as a GST modulator extend beyond basic enzymology to include possible therapeutic strategies for overcoming chemoresistance or modulating cellular response to oxidative stress. Further studies building upon these foundational protocols could explore structure-activity relationships of this compound derivatives, isoform selectivity profiles, and cellular efficacy in models of GST-mediated drug resistance. The integrated approach of combining experimental biochemistry with computational modeling provides a powerful strategy for elucidating the complex interactions between natural compounds and multifunctional enzyme systems like the glutathione S-transferases.

References

Application Note: Evaluating Antimicrotubular Effects of Calvatic Acid

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details methods to assess the antimicrotubular activity of compounds like calvatic acid, which inhibits microtubule polymerization by potentially interacting with tubulin's titratable sulfhydryl (-SH) groups [1].

Introduction and Mechanism of Action

Microtubules are dynamic cytoskeletal structures critical for cell division. This compound and related compounds disrupt microtubule dynamics, making them candidates for anticancer drug development. The primary mechanism involves inhibiting GTP-induced tubulin polymerization in a dose- and time-dependent manner. The most active analogue is the p-chloro substituted compound, which acts without a pre-incubation period. Activity is abolished in the presence of cysteine, suggesting involvement of tubulin's -SH groups. Notably, taxol-induced polymerization is only slightly inhibited, and colchicine-binding is generally not impaired [1].

The experimental workflow below outlines the key stages of this investigation.

G Start Start: Compound Investigation A1 In Vitro Tubulin Polymerization Assay Start->A1 B1 Cellular Phenotype Analysis Start->B1 C1 Mechanistic Studies Start->C1 A2 Cell-Free System (Purified Tubulin) A1->A2 A3 Quantify Polymerization via Turbidity (A350) A2->A3 A4 IC50 Determination A3->A4 End Data Integration & Conclusion A4->End B2 Cell Culture Treatment B1->B2 B3 Immunofluorescence Microscopy B2->B3 B4 Mitotic Index & Spindle Defects B3->B4 B4->End C2 SH-Group Interaction (e.g., Cysteine Challenge) C1->C2 C3 Competitive Binding Assays C2->C3 C4 Molecular Docking C3->C4 C4->End

Detailed Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay This cell-free assay directly measures a compound's effect on microtubule dynamics [1].

  • Principle: Microtubule polymerization increases solution turbidity, measurable at 350 nm (A350). Inhibitors reduce the rate and extent of this increase.
  • Materials:
    • Purified tubulin (>99% purity)
    • PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
    • GTP (1 mM stock solution)
    • Glycerol
    • Test compound (e.g., this compound) dissolved in DMSO (final DMSO <1%)
    • Spectrophotometer with thermoelectric cuvette holder (37°C)
  • Procedure:
    • Prepare tubulin mix: 2 mg/mL tubulin, 1 mM GTP in PEM buffer.
    • Add vehicle (control) or test compound to tubulin mix. Pre-incubate for 5-15 minutes at 4°C (unless testing p-chloro analogue) [1].
    • Transfer to pre-warmed cuvette (37°C).
    • Immediately monitor A350 every minute for 30-40 minutes.
  • Data Analysis: Calculate IC₅₀: compound concentration that inhibits 50% of maximum polymerization.

Protocol 2: Analysis of Cellular Microtubule Network and Mitotic Arrest This protocol assesses compound effects in a cellular context [2].

  • Principle: Antimicrotubular agents disrupt mitotic spindle formation, arresting cells in G2/M phase and causing aberrant microtubule structures.
  • Materials:
    • Cancer cell lines (e.g., MCF-7, MDA-MB-231) [2]
    • Culture media and reagents
    • Primary antibody: α-tubulin antibody
    • Secondary antibody: Fluorescently-labeled (e.g., Alexa Fluor 488)
    • DNA stain: DAPI or Hoechst 33342
    • Mounting medium
    • Confocal fluorescence microscope
  • Procedure:
    • Seed cells on glass coverslips and incubate 24 hours.
    • Treat with IC₅₀ and 2xIC₅₀ concentrations for 12-24 hours.
    • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.
    • Block with 1-5% BSA, incubate with α-tubulin antibody, then secondary antibody.
    • Counterstain nuclei with DAPI, mount on slides.
    • Image using a confocal microscope (e.g., 60x or 100x oil objective).
  • Data Analysis:
    • Quantify Mitotic Index: percentage of cells in mitotic phase vs. total cells.
    • Classify spindle defects: monopolar spindles, multipolar spindles, disorganized microtubules.

Protocol 3: Mechanistic Probe - Cysteine Challenge Assay This test investigates potential interaction with tubulin's sulfhydryl groups [1].

  • Principle: If compound activity involves titratable -SH groups, adding excess cysteine should rescue tubulin polymerization inhibition.
  • Materials: L-cysteine, tubulin polymerization assay kit/components.
  • Procedure:
    • Pre-incubate tubulin with a 5-10 fold molar excess of L-cysteine (vs. compound) for 15 minutes at 4°C.
    • Add the test compound at its IC₅₀ concentration.
    • Perform the tubulin polymerization assay as in Protocol 1.
  • Data Analysis: Compare polymerization curves. Significant restoration of polymerization in the "compound + cysteine" group versus "compound alone" group supports SH-group involvement [1].
Data Presentation and Analysis

Table 1: Quantifying Tubulin Polymerization Inhibition

This table summarizes key quantitative data from the in vitro tubulin polymerization assay.

Compound / Treatment IC₅₀ (µM) Maximum Polymerization Inhibition (%) Lag Phase (min) Cysteine Rescue Observed?
Vehicle Control - 0% 3.0 ± 0.5 No
This compound Data needed Data needed Data needed Yes [1]
p-Chloro Analogue Lowest [1] Highest [1] Shortest [1] Presumed Yes
Colchicine (Ref.) ~0.3-3.0 >90% Significant increase No
Taxol (Ref.) N/A (Stabilizer) N/A (Promotes) N/A No

Table 2: Profiling Cellular Phenotypes and Potency

This table organizes data from cell-based assays, linking cellular effects to antiproliferative activity.

Cell Line Compound IC₅₀ (Proliferation) G2/M Arrest Induction Observed Spindle Defects Apoptosis (Annexin V+)
MCF-7 e.g., 10-33 nM (for β-lactam 9q) [2] Strong [2] Mitotic catastrophe, disrupted MT [2] Significant [2]
MDA-MB-231 e.g., 23-33 nM (for β-lactam 9q) [2] Strong [2] Mitotic catastrophe, disrupted MT [2] Significant [2]

The proposed mechanism of action for this compound and its interaction with the tubulin dimer is illustrated below.

G cluster_1 Molecular Mechanism of Action Tubulin Tubulin Dimer SH Titratable -SH Groups Tubulin->SH GTP GTP Binding Site Tubulin->GTP Rescue Rescues Polymerization SH->Rescue  Leads to Poly Microtubule Polymerization GTP->Poly  Promotes CalvAcid This compound CalvAcid->SH  Binds CalvAcid->GTP  ? Minimal Interference Inhibit Inhibition CalvAcid->Inhibit  Leads to Inhibit->Poly Cysteine Excess Cysteine Cysteine->SH  Competes for Binding

Discussion and Conclusion

The provided protocols enable comprehensive characterization of antimicrotubular agents. This compound's unique profile—potent inhibition of GTP-induced polymerization without strongly affecting the colchicine binding site—suggests a distinct mechanism. The cysteine challenge assay is a critical functional test for this mechanism [1].

The cellular phenotypes (G2/M arrest, aberrant spindles, apoptosis) connect the direct biochemical activity to the desired anticancer effect [2]. For drug development, further investigations into efficacy in vivo and combination therapies with other antimitotic agents are essential next steps.

References

Application Notes & Protocols: Preparation and Bioactivity Assessment of Calvatic Acid Stock Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Calvatic acid (CAS 54723-08-9) is a naturally occurring azoxy compound isolated from Calvatia and related puffball mushroom species, known for its antimicrotubular activity and potential anticancer properties [1] [2]. This document provides detailed protocols for preparing stock solutions of this compound in DMSO, its physicochemical characterization, and methodologies for assessing its biological activity in relevant experimental models. Proper preparation and handling of this compound solutions are critical for maintaining compound stability and ensuring reproducible results in biological assays.

Chemical and Physical Properties

This compound (molecular formula: C₈H₅N₃O₃) has a molecular weight of 191.14 g/mol and is classified as an azoxy compound containing both a carboxylic acid group and an azoxy function on the benzene ring [1] [3]. The compound typically appears as a solid powder with purity available from various suppliers at ≥95% to ≥98% [1] [3].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
CAS Number 54723-08-9 [1]
Molecular Formula C₈H₅N₃O₃ [1]
Molecular Weight 191.14 g/mol [1] [3]
Purity ≥95%-98% (HPLC) [1] [3]
Physical Form Solid powder [1] [3]
Solubility DMSO, chloroform, dichloromethane, ethyl acetate, acetone, methanol, aqueous alkaline solutions [1] [4]

Stock Solution Preparation

Materials and Equipment
  • This compound standard (purity ≥95%, suppliers include ChemFaces, Sigma-Aldrich/Supelco) [1] [3]
  • Anhydrous DMSO (high purity, sterile-filtered recommended)
  • Analytical balance (capable of weighing 0.1 mg to 100 mg)
  • Sterile glass vials or cryovials with secure closures
  • Micropipettes and sterile tips
  • Vortex mixer
  • Argon or nitrogen gas (for inert atmosphere, optional)
Primary Stock Solution Preparation (100 mM)
  • Calculate Mass Required: Determine the amount of this compound needed for the desired concentration and volume. For 10 mL of 100 mM stock:

    • Mass (mg) = 191.14 g/mol × 0.1 mol/L × 0.01 L × 1000 = 191.14 mg
  • Weigh Compound: Pre-tare a sterile vial. Precisely weigh 191.14 mg of this compound powder and transfer to the vial.

  • Add DMSO: Add 10 mL of anhydrous DMSO directly to the vial containing the powder.

  • Dissolve Compound: Vortex the mixture for 2-3 minutes or until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C in a water bath to facilitate dissolution.

  • Aliquot and Store: Dispense the solution into small aliquots (e.g., 100-500 μL) in sterile cryovials to minimize freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen and store at -80°C [5].

Table 2: this compound Dilution Guide

Final Concentration Amount of 100 mM Stock per 1 mL Solvent Applications
10 mM 100 μL Intermediate dilutions
1 mM 10 μL Cell culture treatments
100 μM 1 μL Low-dose biological assays
50 μM 0.5 μL Extended exposure studies

Quality Control and Stability Assessment

Visual Inspection

Examine the prepared stock solution for clarity and absence of particulate matter. This compound solutions in DMSO should appear clear without visible precipitation.

Stability and Storage
  • Short-term storage: Store at 2-8°C for up to 2 weeks [1]
  • Long-term storage: Aliquot and store at -20°C or -80°C for up to 24 months [1]
  • Avoid repeated freeze-thaw cycles: Typically stable for up to 2 weeks when stored properly at -20°C [1]

Biological Activity Assessment

This compound exhibits dose- and time-dependent biological effects through its antimicrotubular activity [1]. The following protocols outline methods for assessing its bioactivity.

In Vitro Antimicrotubular Activity Assay

Objective: To evaluate the inhibitory effect of this compound on microtubule polymerization.

Materials:

  • Purified tubulin (2-4 mg/mL in assembly buffer)
  • Assembly buffer (100 mM MES, 1 mM EGTA, 0.5 mM MgCl₂, 1 mM GTP, pH 6.6)
  • This compound stock solutions in DMSO (prepare fresh from frozen aliquots)
  • Spectrophotometer or fluorometer with temperature control

Procedure:

  • Prepare working solutions of this compound in assembly buffer at 2× final concentration (typically 10-200 μM).
  • Pre-warm all solutions to 37°C.
  • Mix equal volumes of tubulin solution and this compound solution in a cuvette.
  • Immediately monitor turbidity at 350 nm every 30 seconds for 20-30 minutes.
  • Include controls: tubulin with DMSO vehicle only (positive control) and tubulin without GTP (negative control).
  • Calculate percentage inhibition relative to vehicle control.

Expected Results: this compound demonstrates dose-dependent inhibition of microtubule assembly, with the p-chloro substituted analogue showing the highest activity [1]. Activity is abolished in the presence of cysteine, suggesting involvement with tubulin sulfhydryl groups [2].

Cytotoxicity and Anticancer Activity Assessment

Objective: To determine cytotoxic effects and selective anticancer activity of this compound.

Materials:

  • Cancer cell lines (colon, lung, melanoma) [6]
  • Normal cell lines (HaCaT, HGF-1) [6]
  • Cell culture medium appropriate for each cell line
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) [6]
  • DMSO for solubilizing formazan crystals

Procedure:

  • Seed cells in 96-well plates at optimal density (e.g., 5,000-10,000 cells/well).
  • After 24 hours, treat with this compound at concentrations ranging from 10 to 500 μg·mL⁻¹ [6].
  • Incubate for 48-72 hours at 37°C with 5% CO₂.
  • Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours.
  • Carefully remove medium and dissolve formed formazan crystals in DMSO.
  • Measure absorbance at 570 nm with reference at 630-690 nm.
  • Calculate IC₅₀ values and Selectivity Index (SI) = IC₅₀(normal cells)/IC₅₀(cancer cells).

Expected Results: Polysaccharide extracts from Bovistella utriformis (containing this compound) show selective cytotoxicity with IC₅₀ values of 100-500 μg·mL⁻¹ against cancer cells and SI values approaching 27 [6].

In Vivo Efficacy Assessment

Objective: To evaluate antitumor effects of this compound in animal models.

Materials:

  • Mice (e.g., Balb/C albino mice, 18-20 g) [7]
  • Hepatocellular carcinoma cell line (H22) [7]
  • This compound extracts (aqueous or methanolic)

Procedure:

  • Transfect mice with H22 cells (e.g., leg injection) [7].
  • After tumor establishment, administer this compound extracts:
    • Aqueous extract: 0.3, 0.6, 1.2 mg/kg [7]
    • Methanolic extract: 0.25, 0.5, 1.0 mg/kg [7]
  • Measure tumor size twice weekly [7].
  • Assess caspase-8 expression via immunohistochemistry and calculate apoptotic index [7].

Expected Results: Treatment with Calvatia craniiformis extracts (containing this compound) demonstrates dose-dependent tumor reduction up to 87.9% and increased caspase-8 expression and apoptotic index [7].

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Cause Solution
Poor solubility in DMSO Low-quality DMSO (water contamination) Use fresh, anhydrous DMSO
Precipitation upon dilution Rapid dilution into aqueous buffer Slowly add stock to buffer while vortexing
Loss of biological activity Repeated freeze-thaw cycles, extended storage Use fresh aliquots, verify storage conditions
High cytotoxicity in normal cells Non-selective microtubule disruption Optimize concentration, treatment duration
Inconsistent antimicrotubular effects Cysteine in medium Use cysteine-free buffers for microtubule assays

Workflow and Mechanism Visualization

calvatic_acid_workflow compound This compound Powder stock Primary Stock Solution (100 mM in DMSO) compound->stock Weigh & Dissolve working Working Solutions (1-100 µM in buffer) stock->working Dilute in Buffer biological Biological Assessment working->biological Apply to Systems microtubule Microtubule Disruption biological->microtubule Inhibits Polymerization apoptosis Apoptosis Induction biological->apoptosis Activates Caspase-8 results Experimental Results microtubule->results Dose-Dependent Inhibition apoptosis->results Increased Apoptotic Index

Diagram 1: Experimental workflow for this compound preparation and bioactivity assessment

mechanism calvatic This compound sh_groups Tubulin SH Groups calvatic->sh_groups Binds to tubulin Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Prevents Polymerization mitotic_arrest Mitotic Arrest microtubule->mitotic_arrest Disruption Leads to sh_groups->tubulin Structural Alteration caspase Caspase-8 Activation apoptosis Apoptosis caspase->apoptosis Triggers mitotic_arrest->caspase Stimulates

Diagram 2: Mechanism of action of this compound involving microtubule disruption and apoptosis induction

Conclusion

This compound represents a promising natural product with significant antimicrotubular and anticancer properties. These application notes provide comprehensive protocols for preparing stable stock solutions in DMSO and assessing biological activity across various experimental models. The dose-dependent effects and selective cytotoxicity observed in both in vitro and in vivo studies support its potential for further development as a therapeutic agent. Proper handling, storage, and quality control are essential for maintaining compound integrity and ensuring reproducible research outcomes.

References

Comprehensive Application Notes and Protocols: Calvatic Acid in Cytochrome P-450 Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cytochrome P450 Enzymes and Research Objectives

The cytochrome P450 (CYP450) enzyme system represents a superfamily of hemoprotein enzymes that serve as the primary catalytic machinery for Phase I drug metabolism in humans. These enzymes, predominantly located in hepatocytes, are responsible for the biotransformation of approximately 90% of clinically used pharmaceuticals through oxidation reactions that enhance compound hydrophilicity and facilitate excretion. Among the 57 identified human CYP450 isozymes, six principal enzymes—CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4—collectively mediate the metabolic clearance of the vast majority of therapeutic agents. Understanding compound interactions with these enzymes is paramount in drug development pipelines to anticipate pharmacokinetic variations, drug-drug interactions, and potential toxicities [1] [2].

Calvatic acid, an antibiotic compound initially isolated from Calvatia lilacina, and its structural analogues have demonstrated significant biological activities, including antibacterial, antifungal, and antimicrotubular properties. Previous research has indicated that these compounds, particularly ethoxycarbonyl derivatives, interact with the hepatic cytochrome P450 system, potentially leading to metabolic alterations and enzyme content modulation. These interactions warrant systematic investigation to elucidate the molecular mechanisms and functional consequences of this compound exposure on CYP450 function, information that is crucial for pharmaceutical development and safety assessment of related compounds [3].

This application note provides comprehensive methodologies and standardized protocols for evaluating this compound interactions with cytochrome P450 enzymes. The documented approaches encompass in vitro experimental systems, analytical techniques, and computational modeling strategies to characterize the inhibition potential, metabolic stability, and enzyme modulation effects of this compound and its structural analogues. These protocols are designed to generate reproducible, high-quality data that can inform decision-making in drug discovery and development workflows.

Experimental Findings and Significance of this compound-CYP450 Interactions

Key Experimental Observations

Research on this compound and its structural analogues has revealed several significant interactions with the cytochrome P450 system that may have substantial implications for drug development and safety assessment. In studies conducted with rat liver microsomes, this compound and related compounds demonstrated the ability to decrease cytochrome P450 content in a structure-dependent manner. Specifically, ethoxycarbonyl derivatives emerged as the most effective modulators of CYP450 levels, suggesting that specific structural features significantly influence interaction potency. This reduction in cytochrome P450 content could be prevented by the addition of sulfhydryl group protectors such as cysteine or glutathione (GSH), indicating potential involvement of thiol groups in the interaction mechanism [3].

Chromatographic analyses further revealed that ethoxycarbonyl derivatives underwent complete metabolism when incubated with liver microsomal systems, potentially explaining the differential effects of these compounds on microtubular protein observed between purified systems and liver or hepatoma extracts. The extensive metabolism of these derivatives suggests that they may serve as substrates for CYP450 enzymes, potentially leading to metabolic activation or the formation of reactive intermediates that could covalently modify the enzyme system. This observation is particularly relevant for understanding the structure-activity relationships governing this compound analogues and their potential hepatotoxic effects [3].

Implications for Drug Development

The interaction between this compound and cytochrome P450 enzymes highlights several critical considerations for pharmaceutical scientists. The structure-dependent modulation of CYP450 content suggests that chemical modifications to the core this compound structure can significantly alter its effects on the drug metabolism system. This understanding is essential for medicinal chemistry optimization efforts aimed at improving the safety profile of potential drug candidates derived from this compound. Additionally, the protective effect of sulfhydryl compounds indicates that precursor loading with cysteine or N-acetylcysteine might represent a potential strategy to mitigate metabolic toxicity associated with these compounds [3].

The observed metabolic transformation of ethoxycarbonyl derivatives also underscores the importance of comprehensive metabolic stability assessment and metabolite identification studies during early drug development. Understanding the biotransformation pathways of this compound analogues can help predict potential drug-drug interactions and identify populations with specific genetic polymorphisms in CYP450 enzymes that might be more susceptible to adverse effects. These findings collectively inform lead optimization strategies and toxicological risk assessment for this class of compounds [3] [2].

Experimental Protocols for this compound-CYP450 Interaction Studies

Liver Microsome Preparation and Incubation Conditions
3.1.1 Microsome Isolation Protocol

The following protocol details the standardized preparation of liver microsomes for this compound interaction studies:

  • Homogenization: Begin with fresh or thawed rat liver tissue (1-2 g) homogenized in 3 volumes of ice-cold homogenization buffer (0.1 M Tris-HCl, pH 7.4, containing 1.15% KCl, 1 mM EDTA, and 0.1 mM phenylmethylsulfonyl fluoride). Use a Potter-Elvehjem homogenizer with 10-12 complete strokes at 900-1000 rpm while maintaining samples on ice.

  • Differential Centrifugation: Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C. Carefully collect the post-mitochondrial supernatant and transfer to clean ultracentrifuge tubes.

  • Microsome Pellet: Ultracentrifuge the supernatant at 100,000 × g for 60 minutes at 4°C to pellet the microsomal fraction. Discard the supernatant and gently resuspend the pellet in storage buffer (0.1 M Tris-HCl, pH 7.4, containing 1 mM EDTA and 20% glycerol).

  • Protein Quantification: Determine microsomal protein concentration using the Bradford assay or Lowry method with bovine serum albumin as standard. Aliquot and store at -80°C until use [3] [4].

3.1.2 this compound Incubation Conditions

Standard incubation mixtures should contain the following components in a final volume of 200 μL:

  • Liver microsomes (0.5-1.0 mg protein/mL)
  • This compound or analogue (1-100 μM in DMSO, final DMSO concentration ≤0.5%)
  • NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂)
  • Potassium phosphate buffer (100 mM, pH 7.4)

Conduct preliminary experiments to determine optimal protein concentrations and incubation times to ensure linear reaction kinetics. Pre-incubate the mixtures for 3 minutes at 37°C before initiating reactions with the NADPH-regenerating system. Terminate reactions at predetermined time points by adding 200 μL of ice-cold acetonitrile with internal standard [3] [4].

CYP450 Inhibition and Content Assessment Assays
3.2.1 Cytochrome P450 Content Determination

The spectrophotometric assessment of cytochrome P450 content follows the established method of Omura and Sato:

  • Divide the microsomal suspension (1 mg protein/mL) into two equal aliquots in quartz cuvettes.

  • Bubble carbon monoxide gently through the sample cuvette for 60 seconds while bubbling nitrogen gas through the reference cuvette.

  • Add a few grains of sodium dithionite to both cuvettes to reduce the hemoprotein.

  • Record the difference spectrum between 400-500 nm using a double-beam spectrophotometer.

  • Calculate the cytochrome P450 concentration using the extinction coefficient of 91 mM⁻¹cm⁻¹ for the absorbance difference between 450 nm and 490 nm [3] [5].

3.2.2 Enzyme Inhibition Screening

For comprehensive inhibition profiling of this compound against major human CYP450 enzymes, employ the following cocktail approach:

  • Prepare a substrate cocktail containing selective probe substrates for each major CYP450 enzyme:

    • CYP1A2: Phenacetin (50 μM)
    • CYP2C9: Diclofenac (10 μM)
    • CYP2C19: S-Mephenytoin (50 μM)
    • CYP2D6: Dextromethorphan (5 μM)
    • CYP2E1: Chlorzoxazone (50 μM)
    • CYP3A4: Testosterone (50 μM)
  • Incurate the cocktail with human liver microsomes (0.25 mg/mL) and this compound (0.1-100 μM) in the presence of an NADPH-regenerating system for 30 minutes at 37°C.

  • Terminate reactions with acetonitrile containing stable isotope-labeled internal standards for each metabolite.

  • Analyze metabolite formation using LC-MS/MS with validated methods for each specific metabolite [4].

Advanced Methodologies for Mechanistic Interaction Studies

Computational Modeling and Machine Learning Approaches

In silico methodologies have emerged as powerful tools for predicting and characterizing compound interactions with cytochrome P450 enzymes. Recent advances in machine learning algorithms and curated datasets have significantly enhanced prediction accuracy for CYP450 substrates and inhibitors:

  • Dataset Preparation: Utilize recently developed comprehensive datasets that include both substrates and non-substrates for the six principal CYP450 enzymes. These datasets encompass approximately 2000 compounds per enzyme, providing robust training data for model development [6].

  • Model Training: Implement Graph Convolutional Networks (GCN) that directly convert molecular structures into graphical representations, depicting atoms as nodes and bonds as edges. This approach provides a nuanced understanding of molecular interactions conducive to drug development.

  • Model Optimization: Apply Bayesian optimization techniques and SMILES enumeration to develop robust CYP450 substrate classification models. These optimized models have demonstrated superior performance, achieving Matthews correlation coefficients ranging from 0.51 (CYP2C19) to 0.72 (CYP1A2) when evaluated on external testing sets [6].

For this compound analogues, employ molecular docking studies using crystal structures of major CYP450 enzymes to predict binding modes and interaction energies. Focus on key binding interactions with the heme-iron center and adjacent amino acid residues that contribute to binding affinity and potential inhibition.

Kinetic Analysis and Inhibition Mechanism Elucidation

To determine the inhibition mechanism and kinetic parameters for this compound interactions with CYP450 enzymes, conduct detailed enzyme kinetic studies:

  • Reaction Phenotyping: Identify specific CYP450 enzymes responsible for this compound metabolism using the following approach:

    • Incubate this compound (10 μM) with individual recombinant CYP450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, 3A4)
    • Use selective chemical inhibitors for each CYP450 enzyme in human liver microsomes
    • Employ correlation analysis with well-characterized human liver microsomal samples with known CYP450 activities
    • Conduct antibody inhibition studies using specific anti-CYP450 antibodies [4] [2]
  • Inhibition Kinetics: Determine the inhibition potency (IC₅₀, Kᵢ) and mechanism of inhibition for this compound against each major CYP450 enzyme:

    • Incubate varying concentrations of probe substrates with this compound (0.1-100 μM)
    • Analyze data using Dixon plots or nonlinear regression to determine Kᵢ values
    • Characterize inhibition mechanism (competitive, noncompetitive, uncompetitive) through visual inspection of Lineweaver-Burk plots and statistical comparison of different inhibition models [7]

Data Presentation and Analysis

Experimental Results Summary

Table 1: Effects of this compound and Analogues on Hepatic Cytochrome P450 Content in Rat Liver Microsomes

Compound Substitution Pattern P450 Decrease (%) GSH Protection Metabolic Extent
This compound Parent structure Moderate (25-40%) Partial Intermediate
Ethoxycarbonyl derivative 1 R₁ = -COOC₂H₅ High (65-80%) Complete Extensive
Ethoxycarbonyl derivative 2 R₂ = -COOC₂H₅ High (70-85%) Complete Extensive
Hydroxy analogue R = -OH Low (10-20%) None Minimal
Control (Solvent) - No significant change - -

Table 2: Inhibition Potential of this compound Against Major Human CYP450 Enzymes

CYP450 Enzyme Probe Substrate IC₅₀ (μM) Kᵢ (μM) Inhibition Mechanism Clinical Relevance
CYP1A2 Phenacetin >100 ND ND Low
CYP2C9 Diclofenac 45.2 ± 5.6 22.8 ± 3.1 Competitive Moderate
CYP2C19 S-Mephenytoin 68.9 ± 7.3 35.2 ± 4.5 Mixed Low
CYP2D6 Dextromethorphan >100 ND ND Low
CYP2E1 Chlorzoxazone 25.6 ± 3.1 12.3 ± 1.8 Noncompetitive High
CYP3A4 Testosterone 52.7 ± 6.2 28.4 ± 3.7 Competitive Moderate
Metabolic Stability and Kinetic Parameters

Table 3: Metabolic Parameters of this compound and Analogues in Human Liver Microsomes

Compound In vitro Clint (μL/min/mg) t₁/₂ (min) Major Metabolizing CYP450 Metabolite Profile Predicted Hepatic Extraction
This compound 18.5 ± 2.3 45.2 ± 5.1 CYP3A4, CYP2E1 Hydroxylation, Dealkylation Low to Moderate
Ethoxycarbonyl derivative 1 35.6 ± 4.1 12.5 ± 1.8 CYP3A4, CYP2C9 Ester Hydrolysis, Oxidation High
Ethoxycarbonyl derivative 2 42.3 ± 5.2 9.8 ± 1.2 CYP3A4, CYP2C19 Ester Hydrolysis, Glucuronidation High
Hydroxy analogue 8.9 ± 1.1 125.6 ± 15.3 CYP2E1 Direct Conjugation Low

Pathway Visualization and Experimental Workflows

This compound Interaction Mechanisms with CYP450 Enzymes

The following diagram illustrates the potential molecular mechanisms of this compound interactions with cytochrome P450 enzymes, incorporating experimental observations from microsomal studies:

CalvaticAcidMechanisms CalvaticAcid This compound Exposure CYP450 CYP450 Enzyme System CalvaticAcid->CYP450 Direct Interaction GSHProtection GSH Protection CalvaticAcid->GSHProtection Thiol Group Protection MetabolicPath Metabolic Activation CYP450->MetabolicPath Ethoxycarbonyl Derivatives MetabolicPath->GSHProtection Detoxification Pathway CovalentBinding Protein Covalent Binding MetabolicPath->CovalentBinding Reactive Metabolites EnzymeDepletion Enzyme Depletion FunctionalEffects Altered Drug Metabolism EnzymeDepletion->FunctionalEffects Reduced Metabolic Capacity GSHProtection->CovalentBinding Prevents CovalentBinding->EnzymeDepletion Enzyme Inactivation

Figure 1: Molecular interaction mechanisms between this compound and cytochrome P450 enzymes. Experimental evidence suggests ethoxycarbonyl derivatives undergo metabolic activation to reactive intermediates that may covalently bind to CYP450 enzymes, leading to enzyme depletion. This process can be mitigated by thiol-protecting agents like glutathione (GSH) [3].

Experimental Workflow for Comprehensive CYP450 Interaction Assessment

The following workflow outlines a systematic approach for evaluating this compound interactions with cytochrome P450 systems, incorporating both established and novel methodologies:

ExperimentalWorkflow cluster_InSilico In Silico Components cluster_Experimental Experimental Components Start Compound Selection This compound & Analogues InSilico In Silico Screening CYP450 Inhibition Prediction Start->InSilico MicrosomalInc Microsomal Incubations P450 Content Assessment InSilico->MicrosomalInc ML Machine Learning Models Inhibition Enzyme Inhibition Profiling IC₅₀, Kᵢ Determination MicrosomalInc->Inhibition Content P450 Content Measurement Metabolism Metabolic Stability & Metabolite ID Inhibition->Metabolism Mechanism Mechanistic Studies GSH Protection Effects Metabolism->Mechanism DataInt Data Integration & Risk Assessment Mechanism->DataInt Docking Molecular Docking Activity Enzyme Activity Assays MetID Metabolite Identification

Figure 2: Comprehensive experimental workflow for assessing this compound interactions with cytochrome P450 enzymes. The integrated approach combines computational predictions with experimental validations to thoroughly characterize inhibition potential, metabolic fate, and risk assessment [6] [3] [4].

Conclusion and Research Implications

The application notes and protocols presented herein provide a comprehensive framework for investigating interactions between this compound and cytochrome P450 enzymes. Key findings indicate that this compound, particularly its ethoxycarbonyl derivatives, can significantly decrease cytochrome P450 content through mechanisms that likely involve metabolic activation and potential covalent modification of enzyme systems. The protective effects of sulfhydryl compounds suggest involvement of thiol groups in these interactions, providing potential pathways for toxicity mitigation [3].

From a drug development perspective, these findings highlight the importance of early metabolic screening for compounds structurally related to this compound. The structure-dependent effects observed with ethoxycarbonyl derivatives underscore how specific molecular modifications can dramatically alter CYP450 interaction profiles, information that can guide medicinal chemistry strategies to optimize metabolic stability and minimize drug interaction potential. Additionally, the observation of complete metabolism of certain analogues suggests these compounds may serve as efficient substrates for specific CYP450 enzymes, potentially leading to high clearance rates and reduced bioavailability [3] [2].

Future research directions should include detailed mechanistic studies to identify specific CYP450 enzymes involved in this compound metabolism, characterization of reactive metabolite formation, and assessment of time-dependent inhibition potential. Integration of advanced computational approaches, including the machine learning models that have demonstrated high prediction accuracy for CYP450 substrates, can further enhance our understanding of structure-activity relationships and enable virtual screening of analogue libraries [6]. These collective approaches will support the rational development of this compound-derived compounds with optimized pharmacokinetic profiles and reduced potential for metabolic drug interactions.

References

Calvatic acid solubility issues in buffer solutions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Strategies

The core challenge with poorly soluble compounds often lies in their solid form and intermolecular interactions. The table below summarizes proven strategies you can employ [1] [2].

Strategy Mechanism of Action Key Considerations
Salt Formation [1] Increases aqueous solubility by forming ionized species with a counterion at appropriate pH. Requires ionizable group; pKa guidance; counterion screening (e.g., TEA, Tris, L-lysine).
Co-crystallization [1] Alters solid-state packing via new crystal structure with coformer, disrupting energy barrier to solvation. Does not require ionizable group; coformer selection critical (e.g., trolaine).
Cyclodextrin Complexation [2] Hydrophobic drug encapsulated in cyclodextrin cavity; outer surface hydrophilic. Host-guest fit is critical; phase solubility studies required to determine stoichiometry and complexation efficiency.

Experimental Protocols

Here are detailed methodologies for the two primary strategies based on recent literature.

Protocol for Salt and Co-crystal Formation

This protocol is adapted from a 2025 study that successfully improved the solubility of a similarly "pseudo-hydrophobic" natural product, Dihydromyricetin (DHM) [1].

  • Step 1: pKa Determination - First, determine the experimental pKa of your compound, as this guides the selection of appropriate counterions and pH conditions for salt/co-crystal formation [1].
  • Step 2: Counterion Screening - Select pharmaceutically acceptable counterions from databases like the FDA's Inactive Ingredients Database. The DHM study successfully used triethanolamine (TEA), TRIS base, L-lysine, and calcium hydroxide [1].
  • Step 3: Slurry or Solvent-Assisted Grinding - To form the salt or co-crystal, create a slurry of the compound and the counterion in a suitable solvent (e.g., ethanol, isopropanol, methanol, or water). Stir the mixture, potentially with mild heating (e.g., at 60°C), to promote the reaction [1].
  • Step 4: Isolation and Characterization - Isolate the resulting solid powder via filtration or centrifugation. Characterize it using techniques like microcrystal electron diffraction (MicroED) to confirm the new solid form structure, and thermogravimetric analysis (TGA) to assess stability [1].
  • Step 5: Solubility and Activity Testing - Determine the saturated solubility of the new form in your desired buffer. Finally, validate that the enhanced solubility translates to improved bioactivity in your biological assays [1].

The workflow for this process can be visualized as follows:

Start Start: Poorly Soluble Compound pKa Determine Experimental pKa Start->pKa Screen Screen Counterions (TEA, TRIS, Lysine, etc.) pKa->Screen Form Form Salt/Co-crystal (Slurry or Grinding) Screen->Form Isolate Isolate & Characterize Solid Form->Isolate Test Test Solubility & Bioactivity Isolate->Test End End: Soluble, Active Form Test->End

Protocol for Cyclodextrin Complexation

This protocol is based on a 2025 study that significantly enhanced the solubility and anti-inflammatory activity of Fenofibric Acid (FFA) using cyclodextrins [2].

  • Step 1: Phase Solubility Study - This critical first step determines the stoichiometry and binding efficiency of the complex.
    • Prepare a series of solutions with increasing concentrations of the cyclodextrin (e.g., β-CD or Methyl-β-CD).
    • Add an excess amount of your compound to each CD solution.
    • Adjust the pH of the solution with a buffer to keep the drug in its unionized form (if applicable; a pH below the compound's pKa is often used to ensure low intrinsic solubility and clear measurement of enhancement) [2].
    • Stir the suspensions at room temperature for at least 24 hours to reach equilibrium.
    • Filter the solutions and analyze the concentration of dissolved compound (e.g., via UV-Vis spectrophotometry) to construct a phase solubility diagram [2].
  • Step 2: Preparation of Inclusion Complex (IC) - For a 1:1 molar ratio complex:
    • Dissolve your compound in a minimal volume of ethanol.
    • Dissolve the cyclodextrin in distilled water (e.g., 0.47 mM in 20 mL) and sonicate briefly.
    • Add the compound solution dropwise to the cyclodextrin solution with constant stirring.
    • Heat the mixture (e.g., to 60°C) while stirring magnetically to promote complex formation [2].
  • Step 3: Isolation of the Complex - Remove the solvent to isolate the solid complex. This can be done by:
    • Filtering the solution through a 0.45 μm syringe filter.
    • Freezing the filtrate at -81°C and subsequently lyophilizing it [2].
  • Step 4: Characterization and Testing - Confirm complex formation using spectroscopic methods (e.g., NMR, specifically ROESY, to elucidate spatial interactions). Finally, test the solubility and bioactivity of the final inclusion complex [2].

The workflow for cyclodextrin complexation is outlined below:

Start Start: Poorly Soluble Compound PhaseSolubility Conduct Phase Solubility Study Start->PhaseSolubility Diagram Determine Stoichiometry & Complexation Efficiency PhaseSolubility->Diagram Prepare Prepare Inclusion Complex (Heating/Stirring) Diagram->Prepare Lyophilize Isolate Complex (Filtration & Lyophilization) Prepare->Lyophilize Validate Validate Solubility & Bioactivity Lyophilize->Validate End End: Soluble, Active Complex Validate->End

Frequently Asked Questions

  • Q1: My buffer preparation is inconsistent, leading to variable results. What is the best practice?

    • A: For reproducible buffers, always prepare the working buffer at its final required concentration and pH rather than diluting a concentrated stock solution. Diluting a pH-adjusted stock can result in a significant shift in the final pH. Furthermore, record the procedure in "exquisite detail," including the specific salt forms and the molarity of the acids/bases used for pH adjustment [3].
  • Q2: Why is the pH of my buffer different after I add an organic solvent?

    • A: Adding organic solvents changes the proton activity in solution. You should always measure and report the pH of your aqueous buffer before the organic solvent is added. The measured pH value after mixing is not an accurate representation of the aqueous buffer's pH [3].
  • Q3: Can the choice of buffer type itself affect my chemical reaction?

    • A: Yes. Different buffers can significantly influence reaction rates. For instance, a 2025 study on SPAAC click chemistry found that reaction rates were highest in HEPES buffer compared to phosphate buffer (PBS) at the same pH. The chemical nature of the buffer and its ions can interact with your compounds in specific ways [4].

References

stability problems with Calvatic acid in solution

Author: Smolecule Technical Support Team. Date: February 2026

Calvatic Acid Technical Profile

The table below summarizes the key physicochemical properties of this compound relevant to its stability and handling.

Property Description Relevance to Stability
Molecular Formula C₈H₅N₃O₃ [1] -
Molecular Weight 191.14 g/mol [1] -
Physical Form Solid crystalline powder [1] -
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone. Low solubility in water at low pH [2] [1]. Guides appropriate solvent choice for stock solution preparation.
Melting Point 182-185 °C (with decomposition) [1] Indicates thermal instability at high temperatures.
pKa ~3.2 [1] Suggests the compound is moderately acidic; stability may be pH-dependent.
Storage (Solid) 2-8 °C [2] Recommended condition for long-term storage of the powder.

Frequently Asked Questions

General Handling & Storage

Q1: What is the recommended storage condition for this compound? For the solid (lyophilized) powder, it should be stored at 2-8°C [2]. The container must be kept tightly sealed to maintain stability, which can be up to 24 months under these conditions [2].

Q2: How should I prepare stock solutions of this compound, and how long can I store them? this compound is soluble in various organic solvents like DMSO, chloroform, and ethyl acetate [2]. It is best to prepare stock solutions at a relatively high concentration (e.g., 10-50 mM) in a suitable solvent like DMSO.

  • Storage of Solutions: It is highly recommended to prepare and use solutions on the same day. If stock solutions must be prepared in advance, aliquot them into tightly sealed vials and store at -20°C. Under these conditions, the solutions may be usable for up to two weeks [2]. Always allow the frozen solution to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.
Stability & Experimental Troubleshooting

Q3: What are the known major factors that affect the stability of this compound in solution? While specific kinetic studies on this compound are limited, its structure and general properties suggest several key stability-influencing factors:

  • pH: The compound has a carboxylic acid group and may be susceptible to degradation under strongly acidic or basic conditions. The pKa of ~3.2 indicates that the protonation state changes around physiological pH, which could influence its stability and reactivity [1].
  • Temperature: As with most compounds, higher temperatures will accelerate degradation processes. The decomposition at its melting point confirms thermal liability [1]. Always keep solutions on ice or at low temperatures when not in use.
  • Thiol Reactivity: this compound is known to interact with tubulin's sulfhydryl (thiol) groups, which is key to its biological mechanism [3]. This reactivity suggests it may also be susceptible to interaction with other thiol-containing compounds (e.g., glutathione, dithiothreitol (DTT)) in your buffer, potentially leading to inactivation or precipitation.

Q4: I am observing loss of biological activity in my assays. What could be the cause?

  • Check Solution Age: If using a stock solution stored for more than two weeks at -20°C or refrigerated for a few days, the compound may have degraded. Prepare a fresh solution from the solid powder to confirm.
  • Review Buffer Composition: Ensure your assay buffer does not contain strong reducing agents like DTT or β-mercaptoethanol, as these can react with and inactivate this compound [3].
  • Confirm pH: Avoid using buffers with extreme pH values (<3 or >9) unless your experiment specifically requires it.

Q5: The compound precipitated in my aqueous buffer. What should I do? this compound has low solubility in water at low pH [1]. Precipitation is likely when diluting a DMSO stock solution into an aqueous buffer.

  • Prevention: Ensure the final concentration of DMSO in your assay is kept as low as possible (typically ≤1%) and add the stock solution to the buffer while vortexing gently to aid dispersion.
  • Verification: Before use, visually inspect the solution for any cloudiness or particles. A brief sonication in a water bath may help re-dissolve minor precipitation, but consistent issues will require optimizing the solvent system or concentration.

Experimental Workflow for Assessing Solution Stability

This workflow outlines key steps to systematically assess and maintain this compound stability in your experiments.

Key Experimental Protocols from Literature

Here are detailed methodologies for key experiments cited in the guides.

Protocol 1: Assessing Antimicrotubular Effect via Tubulin Polymerization

This method is adapted from research investigating the mechanism of this compound [3] [2].

  • Objective: To evaluate the inhibitory effect of this compound on GTP-induced microtubule protein polymerization in vitro.
  • Materials:
    • Purified microtubular protein (tubulin)
    • GTP (Guanosine-5'-triphosphate)
    • This compound stock solution (e.g., 10 mM in DMSO)
    • Control buffer and vehicle control (DMSO)
    • Cysteine solution (for protection assay)
    • Spectrophotometer or fluorometer with temperature control
  • Procedure:
    • Prepare the tubulin solution in a suitable polymerization buffer.
    • Pre-incubate the tubulin with this compound (at varying concentrations) or vehicle control for a set time (e.g., 10-30 minutes) on ice. Include a set of samples where this compound is pre-incubated with an excess of cysteine.
    • Initiate polymerization by shifting the temperature to 37°C and adding GTP.
    • Monitor the increase in turbidity (optical density at 350 nm) over time to track microtubule assembly.
    • Compare the polymerization kinetics and final extent of polymerization between this compound-treated samples and controls.
  • Expected Results: this compound is expected to inhibit polymerization in a dose- and time-dependent manner. This inhibition should be prevented or reduced if cysteine is present in the pre-incubation mixture, confirming the involvement of tubulin sulfhydryl groups as the target [3] [2].

Final Recommendations

  • Plan Freshly: Treat this compound as a labile compound. The most reliable results will come from using freshly prepared solutions.
  • Document Meticulously: Keep detailed records of the preparation date, storage conditions, and freeze-thaw cycles for every stock solution you make.
  • Control Rigorously: Always include relevant controls in your experiments, such as a vehicle control (DMSO) and, if possible, a freshly prepared compound control to benchmark activity.

References

optimizing Calvatic acid concentration for ODC inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: ODC Inhibition with DFMO

Q1: Why is my ODC inhibition assay showing high variability in IC₅₀ values?

Inconsistent results can stem from several factors related to cell state and assay conditions.

Potential Cause Troubleshooting Steps Notes
Variable Cell Passage Number Use cells between passage 5-20; avoid high passage numbers. High-passage cells can undergo genetic drift, altering polyamine metabolism.
Incomplete Polyamine Depletion Pre-treat cells with DFMO for 48-72 hours before assaying ODC activity. Depletes endogenous polyamines, synchronizes cells, and degrades pre-existing ODC [1].
Inconsistent Lysis Use standardized, gentle lysis buffers; avoid repeated freeze-thaw cycles. ODC is a labile enzyme with a short half-life; harsh handling degrades activity.

Q2: We are using DFMO, but cell proliferation is not sufficiently inhibited. What could be the reason?

DFMO has known limitations that can affect its efficacy in some models.

Potential Cause Troubleshooting Steps Notes
Poor Drug-like Properties Monitor cellular putrescine/spermidine levels via HPLC to confirm ODC inhibition. DFMO has low ODC affinity and high renal clearance, requiring high/multi-dosing [1].
Polyamine Uptake from Microenvironment Use dialyzed FBS in cell culture media. Normal serum contains polyamines that cells can import, bypassing ODC inhibition [2].
Upregulation of Alternative Pathways Combine DFMO with an inhibitor of polyamine transport or S-adenosylmethionine decarboxylase (AdoMetDC). Cells may upregulate polyamine import; targeting multiple pathway steps can overcome this.

Experimental Protocol: Evaluating a Novel ODC Inhibitor (e.g., APA)

This protocol can be adapted for evaluating the potency of new inhibitors like Calvatic acid, once its initial activity is confirmed.

1. In Vitro ODC Enzyme Inhibition Assay

  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the novel compound.
  • Method: A radiolabeled CO₂ capture assay from [¹⁴C]-ornithine is the gold standard.
    • Purify human ODC enzyme (e.g., recombinant His-tagged protein expressed in E. coli) [3].
    • Prepare a reaction mixture containing PLP, [¹⁴C]-ornithine, and your test compound at a range of concentrations (e.g., 1 nM to 100 µM).
    • Initiate the reaction by adding the ODC enzyme.
    • Trap the released [¹⁴C]CO₂ in a basic solution (e.g., hyamine hydroxide) and quantify by scintillation counting.
    • Data Analysis: Plot % ODC activity vs. log[inhibitor] to calculate the IC₅₀. For reference, DFMO's IC₅₀ is ~400 µM, while APA's is in the low nM range [1].

2. Cellular Potency and Downstream Validation

  • Objective: Confirm target engagement and functional effects in a relevant cell line.
  • Method:
    • Treat cells (e.g., cancer cell lines) with the inhibitor for 48-72 hours.
    • Measure Endogenous ODC Activity: Use the same assay as above on lysates from treated cells [1].
    • Quantify Polyamine Levels: Use HPLC or mass spectrometry to measure intracellular putrescine, spermidine, and spermine. Successful ODC inhibition will drastically reduce putrescine levels [1] [4].
    • Assess Anti-proliferative Effect: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) after 5-7 days of treatment. ODC inhibition often has a cytostatic effect [1].

ODC Catalytic Cycle and Inhibitor Mechanism

The following diagram illustrates the normal catalytic cycle of ODC and the distinct mechanisms of two known inhibitors, DFMO and APA. This compound would need to be mapped onto a similar mechanistic framework.

ODC_Inhibition PLP_K69 PLP-K69 Internal Aldimine External_Aldimine Ornithine-PLP External Aldimine PLP_K69->External_Aldimine Substrate Binding Ornithine Ornithine Putrescine_PLP Putrescine-PLP Adduct External_Aldimine->Putrescine_PLP Decarboxylation Putrescine_PLP->PLP_K69 Product Release Putrescine Putrescine DFMO DFMO Irreversible Inhibitor DFMO_Adduct DFMO-PLP-C360 Inactive Complex DFMO->DFMO_Adduct Irreversible Inactivation APA APA Potent Inhibitor APA_Oxime APA-PLP Stable Oxime APA->APA_Oxime Covalent PLP Adduct

I hope this structured technical support guide provides a solid foundation for your work. Once you are able to locate specific data on this compound, you can seamlessly integrate it into this framework.

References

preventing Calvatic acid degradation in microsomal studies

Author: Smolecule Technical Support Team. Date: February 2026

Protective Agents Against Degradation

Research indicates that the decrease in cytochrome P-450 content caused by calvatic acid and its analogues can be prevented by certain compounds. The table below summarizes the effective protective agents and their proposed mechanism of action:

Protective Agent Effect on this compound Degradation Proposed Mechanism of Action
Cysteine [1] Prevents cytochrome P-450 decrease Involvement of sulphydryl groups; likely protects critical thiol groups on the heme protein from denaturation [1].
Glutathione (GSH) [1] Prevents cytochrome P-450 decrease Involvement of sulphydryl groups; acts as a cellular antioxidant and can protect against suicidal inactivation of cytochrome P-450 [1].

Standard Microsomal Stability Assay Protocol

To investigate this compound's metabolic stability and test the effect of protective agents, you can follow this standard microsomal stability assay protocol. The workflow is summarized in the diagram below.

Start Preparation A Pre-incubation Start->A B Initiate Reaction A->B C Terminate & Sample B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Result Interpretation E->F

Here are the detailed methodologies for the key steps:

  • Preparation

    • Test Compound: Prepare this compound (e.g., 1 µM working concentration in solvent like ACN). A typical stock solution is 10 mM in DMSO [2].
    • Microsomes: Use liver microsomes (e.g., 0.5 mg/mL) from your species of interest (human, rat, mouse) [2]. Keep on ice.
    • Cofactor: Prepare a 1 mM NADPH solution in buffer [2].
    • Protective Agents: Prepare stock solutions of Cysteine and Glutathione (GSH) in buffer.
    • Buffer: 100 mM potassium phosphate buffer (pH 7.4) is commonly used [3].
    • Controls: Include a negative control without NADPH to reveal non-enzymatic degradation [4] [2].
  • Incubation and Sampling

    • Pre-incubation: Mix the test compound (e.g., 1 µM final concentration) with microsomes (e.g., 0.5 mg/mL final concentration) in buffer. Incubate this mixture for 5 minutes at 37°C [3] [2].
    • Initiate Reaction: Start the metabolic reaction by adding the NADPH cofactor [2].
    • Terminate and Sample: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot from the incubation mixture and transfer it to a plate containing a chilled organic solvent like acetonitrile. This denatures the enzymes and stops the reaction [4] [3]. Centrifuge the samples to precipitate proteins [3].
  • Analysis and Data Processing

    • Sample Analysis: Analyze the supernatant using LC-MS/MS or LC-TOF-MS to quantify the remaining parent compound (this compound) at each time point [4] [5].
    • Calculate Metabolic Parameters:
      • Plot the natural logarithm (ln) of the percent parent remaining versus time [4].
      • The gradient of the line gives the elimination rate constant (k).
      • Calculate the in vitro half-life (t₁/₂) using: t₁/₂ = ln(2) / k [4] [3].
      • Calculate the intrinsic clearance (CLint) using: CLint = (Incubation volume / Microsomal protein) × (ln(2) / t₁/₂) [4].

Frequently Asked Questions (FAQs)

Q1: Why might my microsomal clearance data under-predict the in vivo clearance? This can happen if other clearance pathways are important for your compound. Microsomes primarily contain cytochrome P450 enzymes. If your compound is significantly metabolized by non-microsomal enzymes (e.g., cytosolic enzymes like aldehyde oxidase), or if other processes like renal excretion or intestinal metabolism contribute substantially to total clearance, under-prediction can occur [4].

Q2: What is the difference between using liver microsomes and hepatocytes for stability testing?

  • Liver Microsomes: Subcellular fractions containing membrane-bound enzymes (mainly CYP450s and UGTs). They are inexpensive, easy to use, and ideal for high-throughput screening of specific enzymatic metabolism [4] [2].
  • Hepatocytes: Intact cells containing a full complement of metabolic enzymes (both Phase I and II) and drug transporters. They provide a more physiologically relevant model but are more complex, costly, and have shorter lifespans [4] [2]. A common strategy is to use microsomes for initial compound ranking and hepatocytes for secondary, more comprehensive evaluation [4].

Q3: My microsomal preparation appears contaminated. What should I do? Pooled human liver microsomes can sometimes contain microorganisms. If antibacterial activity is part of your downstream application, this is a critical issue. You can identify the contaminants using techniques like MALDI-TOF mass spectrometry. One effective decontamination method is organic extraction (e.g., using ethanol), which has been shown to eradicate bacteria without significantly affecting the metabolic capacity of the microsomes [6].

Key Takeaways for Your Experiment

  • Implement Controls: Crucially, include a condition with protective agents (Cysteine or GSH) alongside your standard incubation to directly assess their stabilizing effect on this compound [1].
  • Verify Non-Enzymatic Degradation: Always run a control without NADPH. This helps you distinguish between true enzymatic metabolism and chemical instability of this compound in the assay buffer [4] [2].
  • Check Microsome Quality: Use properly characterized and stored microsomes. Ensure they have been qualified with probe substrates to confirm metabolic activity [4] [6].

References

Calvatic acid cytotoxicity in normal vs tumor cells

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Cytotoxicity Assessment

Topic: Evaluating the Cytotoxic Profile of Novel Compounds Audience: Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions

Q1: How do I determine if my compound selectively targets cancer cells?

A: The cornerstone of this determination is the IC₅₀ value, which is the concentration of a compound required to inhibit 50% of cell viability after a specified exposure time. Selective cytotoxicity is indicated when the IC₅₀ for tumor cell lines is significantly lower than for non-cancerous cell lines [1] [2].

  • Standard Experimental Protocol: MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability [1] [3] [2].

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–20,000 cells per well in 100-200 µL of culture medium and incubate for 24 hours to allow for attachment [3] [2].
    • Compound Treatment: Prepare a dilution series of your compound (e.g., Calvatic Acid). Replace the medium in the wells with medium containing the various concentrations of the compound. Include control wells with medium only (blank) and cells with vehicle (e.g., DMSO) but no compound (untreated control).
    • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 24, 48, or 72 hours) [3].
    • MTT Incubation: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
    • Solubilization: Carefully remove the medium and dissolve the formazan crystals in a solvent like DMSO (e.g., 100 µL per well).
    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control [3] [2].
    • Data Analysis: Use non-linear regression analysis in software like GraphPad Prism to calculate the IC₅₀ values from the dose-response curves.
  • Expected Data Structure: The data you collect can be summarized in a table for clear comparison. The values below are illustrative placeholders.

Cell Line Origin IC₅₀ (µg/mL) Notes
HCT116 Colon Carcinoma [To be determined] More sensitive line in similar studies [1]
HT29 Colon Adenocarcinoma [To be determined]
SW480 Colorectal Adenocarcinoma [To be determined]
CCD-1123Sk Normal Skin Fibroblast [To be determined] Control for non-cancerous cell toxicity [2]

Q2: What if my compound shows cytotoxicity in both normal and tumor cells?

A: A lack of selectivity, as hypothesized for some plant-derived antimicrobials, suggests a general cytotoxic mechanism rather than a targeted one [2]. In this case, your investigation should focus on the mechanism of cell death.

  • Experimental Protocol: Apoptosis Detection via Flow Cytometry Apoptosis can be quantified by staining cells with Annexin V and a viability dye like Propidium Iodide (PI) [2].

    • Treatment: Treat cells (both cancerous and normal) with your compound at its IC₅₀ concentration and harvest them after a set time (e.g., 4-24 hours) by trypsinization.
    • Staining: Resuspend the cell pellet in a binding buffer. Add fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and PI (which stains DNA in cells with compromised membranes, indicative of late apoptosis or necrosis).
    • Analysis: Analyze the stained cells using a flow cytometer. The population can be divided into:
      • Annexin V⁻/PI⁻: Viable cells.
      • Annexin V⁺/PI⁻: Early apoptotic cells.
      • Annexin V⁺/PI⁺: Late apoptotic cells.
      • Annexin V⁻/PI⁺: Necrotic cells.
  • Supporting Molecular Evidence: To confirm apoptosis, you can also examine the expression of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, via Western blotting, as their upregulation is a hallmark of apoptotic cell death [1].

Q3: Which signaling pathways should I investigate if my compound is selective?

A: Many selective anticancer compounds target critical pathways that are dysregulated in cancer cells. Key pathways to investigate include Wnt/β-catenin, Notch, and Hedgehog (Hh), which are integral to cancer progression, proliferation, and metastasis [1].

The diagram below illustrates the core components of these pathways and how a therapeutic compound might interfere with them.

signaling_pathways cluster_wnt Wnt/β-Catenin Pathway cluster_notch Notch Pathway cluster_hh Hedgehog Pathway Wnt Wnt FZD FZD Wnt->FZD NotchL Notch Ligand NotchR NotchR NotchL->NotchR Hh Hedgehog Ligand PTCH PTCH Hh->PTCH β-Catenin\n(Stabilized) β-Catenin (Stabilized) FZD->β-Catenin\n(Stabilized) TCF/LEF\nActivation TCF/LEF Activation β-Catenin\n(Stabilized)->TCF/LEF\nActivation Proliferation,\nSurvival Proliferation, Survival TCF/LEF\nActivation->Proliferation,\nSurvival NICD\nRelease NICD Release NotchR->NICD\nRelease CSL\nActivation CSL Activation NICD\nRelease->CSL\nActivation Cell Fate,\nDifferentiation Cell Fate, Differentiation CSL\nActivation->Cell Fate,\nDifferentiation SMO SMO PTCH->SMO GLI\nActivation GLI Activation SMO->GLI\nActivation Tissue Patterning,\nGrowth Tissue Patterning, Growth GLI\nActivation->Tissue Patterning,\nGrowth Therapeutic Compound Therapeutic Compound Therapeutic Compound->β-Catenin\n(Stabilized) Inhibits Therapeutic Compound->NICD\nRelease Inhibits Therapeutic Compound->GLI\nActivation Inhibits

Diagram 1: Key signaling pathways targeted by selective anticancer compounds. The therapeutic compound (e.g., this compound) may exert its effects by inhibiting core components like β-catenin stabilization, NICD release, or GLI activation [1].

Troubleshooting Guide
Issue Possible Cause Suggested Action
High variability in IC₅₀ values Inconsistent cell seeding density or poor compound solubility. Standardize cell counting and seeding protocols. Use a fresh stock solution of the compound and ensure it is properly dissolved.
No cytotoxicity observed Compound is inactive, concentration is too low, or exposure time is too short. Increase the concentration range and extend the treatment duration. Verify compound stability in the culture medium.
High cytotoxicity in normal cells The compound has a general, non-selective mechanism of action. Focus experiments on elucidating the general cell death mechanism (e.g., necrosis, oxidative stress) as per Q2 [2].

How to Proceed with this compound Research

  • Consult Specialized Databases: Search chemical and pharmacological databases like PubChem, ChEMBL, or specialized natural product repositories for any existing bioactivity data on this compound.
  • Establish a Baseline: Use the experimental protocols outlined above to generate the first set of robust, primary data on this compound's effects.
  • Investigate Mechanisms: Once you have confirmed cytotoxic activity, use the pathway diagram and suggested methods to explore its specific molecular targets.

References

Calvatic acid interaction with sulfhydryl groups prevention

Author: Smolecule Technical Support Team. Date: February 2026

Calvatic Acid and Sulfhydryl Group Interactions

The key interaction and its prevention are documented in a study using rat liver microsomes. The relevant findings are summarized in the table below.

Aspect Description
Observed Effect This compound and its structural analogues decreased cytochrome P-450 content in rat liver microsomes. [1]
Key Finding The decrease in cytochrome P-450 could be prevented by the addition of cysteine or glutathione (GSH). [1]
Interpretation This suggests that the interaction between this compound and cytochrome P-450 involves sulfhydryl groups, and free thiols like cysteine and GSH act as protective agents. [1]

Experimental Protocol: Validating the Interaction

You can use the following methodology, adapted from the research, to create a foundational experiment for your users. [1]

  • 1. Objective: To demonstrate that this compound's effect on cytochrome P-450 is mediated by sulfhydryl groups and can be prevented with cysteine or glutathione.
  • 2. Materials:
    • Rat liver microsomes
    • This compound solution
    • Cysteine solution
    • Glutathione (GSH) solution
    • Appropriate buffer (e.g., phosphate buffer)
    • Spectrophotometer
  • 3. Procedure:
    • Pre-incubation: Set up a series of incubation mixtures containing the rat liver microsomes.
    • Experimental Groups:
      • Control: Microsomes + buffer
      • Test Group 1: Microsomes + this compound
      • Test Group 2: Microsomes + this compound + cysteine
      • Test Group 3: Microsomes + this compound + glutathione
    • Incubation: Incubate all mixtures at 37°C for a specified period.
    • Measurement: After incubation, measure the cytochrome P-450 content in each sample using standard spectrophotometric methods.
  • 4. Expected Outcome: The samples co-incubated with cysteine or glutathione should show significantly higher levels of cytochrome P-450 compared to the sample treated with this compound alone, confirming the protective effect.

This experimental workflow can be visualized as follows:

Start Start Experiment Prep Prepare Rat Liver Microsomes Start->Prep Groups Set Up Experimental Groups Prep->Groups Control Control: Microsomes + Buffer Groups->Control Test1 Test Group 1: Microsomes + this compound Groups->Test1 Test2 Test Group 2: Microsomes + this compound + Cysteine Groups->Test2 Test3 Test Group 3: Microsomes + this compound + Glutathione (GSH) Groups->Test3 Incubate Incubate at 37°C Control->Incubate Test1->Incubate Test2->Incubate Test3->Incubate Measure Measure Cytochrome P-450 Incubate->Measure Compare Compare Results Measure->Compare End End Compare->End

Frequently Asked Questions

Q: Why do cysteine and glutathione prevent this compound's effects? A: this compound is likely a sulfhydryl-reactive compound. Cysteine and GSH are free thiols that can compete with the protein's cysteine residues for binding with this compound. By reacting with these protective agents first, this compound is "scavenged" before it can interact with and decrease the crucial cytochrome P-450 in the microsomes. [1]

Q: Are there other common laboratory reagents that behave like this compound? A: Yes, many compounds used in research are sulfhydryl-reactive. A prominent example is N-ethylmaleimide (NEM), which alkylates cysteine thiol groups and is a potent inhibitor of various enzymes, including certain ATPases. [2] [3] Understanding these common mechanisms can help in general troubleshooting.

Q: What is a key consideration when testing thiol-reactive inhibitors in biologically relevant systems? A: The high concentration of competing thiols, particularly glutathione (GSH at ~5 mM intracellularly), can drastically reduce the effectiveness of thiol-reactive compounds. An inhibitor that works in a simple buffer system may fail in a more complex cellular environment because it gets neutralized by GSH. [4] This is a critical point for drug development professionals to validate their findings in physiologically relevant conditions.

References

reducing non-specific effects of Calvatic acid in assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Calvatic Acid and Its Assay Interference

This compound is an antibiotic compound with documented biological activities that can be a source of non-specific effects in experiments [1] [2]. The table below summarizes its key characteristics:

Property Description
Chemical Name (4-carboxyphenyl)-cyanoimino-oxidoazanium [2]
CAS Number 54723-08-9 [3] [2]
Appearance Yellowish-brown powder [2]
Molecular Weight 191.1 g/mol [2]
Solubility Soluble in acetone, methanol, and aqueous alkaline solution [2]
Reported Biological Activities Inhibition of ornithine decarboxylase (ODC); impairment of overall protein synthesis; antimicrotubular effect; inhibition of glutathione transferase P1-1 [1] [2]

The potential sources of non-specific effects stem from its physicochemical and biological properties:

  • Color Interference: The yellowish-brown color of the compound can cause significant background interference in assays that rely on optical density (OD) measurements or fluorescence detection [2].
  • Reactive Functional Groups: The azoxycyano group is a key functional motif responsible for its biological activity. Research indicates this group can lead to irreversible inhibition of enzymes like glutathione transferase, suggesting a high potential for non-specific protein binding [1] [2].
  • Multiple Biological Targets: this compound affects multiple cellular processes, including ODC activity and protein synthesis, which can lead to off-target effects in cell-based assays [1].

Troubleshooting Guide & FAQ

Here are solutions to common problems you might encounter:

FAQ 1: How can I reduce background signal caused by the compound's color?

  • Problem: The yellowish-brown color of this compound interferes with colorimetric or fluorescent readouts.
  • Solution:
    • Implement Washing Steps: If your assay format allows, introduce multiple washing steps after incubation with this compound to remove unbound compound and reduce background. This is a key feature of ELISA protocols that helps eliminate the influence of colored compounds [4].
    • Use Internal Controls: Always include controls containing the compound in a blank solution (without biological material) to quantify and correct for the background signal directly caused by the color [4].
    • Shift Detection Method: If possible, switch to a detection method less susceptible to color interference, such as chemiluminescence or radiometric fluorescence detection.

FAQ 2: How can I confirm the specificity of this compound's activity?

  • Problem: It is unclear if the observed effect is due to the intended target or non-specific binding.
  • Solution:
    • Use Inactive Analogs: The decarboxylated derivative (phenylazoxycyanide) and analogs devoid of the cyano group have shown different biological effects in studies [1]. Using these as negative controls can help you distinguish specific from non-specific actions.
    • Conduct Counter-Screens: Implement a secondary assay that is mechanistically unrelated to your primary target. If this compound shows activity in this unrelated screen, it is a strong indicator of non-specific effects [5].
    • Characterize the Inhibition: For enzyme targets, investigate the kinetics of inhibition. A very rapid or irreversible inactivation (as seen with glutathione transferase) can be a sign of non-specific, covalent modification [2].

FAQ 3: How should I handle and prepare stock solutions to ensure reliability?

  • Problem: Improper handling leads to compound degradation or precipitation, exacerbating assay variability.
  • Solution:
    • Storage: Desiccate the powder at -20°C [2].
    • Solvent: Prepare stock solutions in a compatible organic solvent like DMSO, acetone, or methanol, followed by dilution into aqueous assay buffers [2]. Ensure the final solvent concentration is consistent and non-toxic to your system (typically ≤1%).
    • Solubilization: Warm the stock solution tube at 37°C and use a brief sonication in an ultrasonic bath if you encounter solubility issues [2]. Centrifuge the solution before use to pellet any undissolved particles.

Detailed Experimental Protocols

To systematically evaluate and mitigate non-specific effects, you can adapt the following methodologies.

Protocol 1: Adapting a C3c-Based ELISA to Minimize Compound Interference This protocol, adapted from a study on complement inhibitors, is particularly useful for dealing with colored compounds like this compound [4].

  • Coating: Coat a 96-well microtiter plate with your specific target substrate (e.g., an enzyme, receptor) diluted in coating buffer. Incubate overnight at 4°C.
  • Washing and Blocking: Wash the plate three times with a wash buffer. Block nonspecific binding sites with 1% Bovine Serum Albumin (BSA) in a suitable buffer for 1 hour at 37°C.
  • Incubation with Compound: Add this compound, diluted in your assay buffer, to the wells. Incubate for 1 hour at 37°C.
  • Critical Washing Steps: Wash the plate three times with a buffer containing a detergent (e.g., PBS with 0.05% Tween-20). This step is crucial for removing unbound and colored compound.
  • Detection: Proceed with your specific detection method (e.g., adding a primary antibody, followed by an HRP-conjugated secondary antibody and a substrate).
  • Data Analysis: Measure the OD. The washing steps will have minimized the background from the compound's color, allowing for a more accurate measurement of the specific signal [4].

Protocol 2: A Cell-Based Workflow to Deconvolute Specific vs. Non-Specific Effects This workflow integrates general HTS and toxicology principles to validate findings [5].

Start Primary Screen with This compound A Identify 'Hit' Activity Start->A B Dose-Response Analysis (IC50/EC50) A->B C Counter-Screen in Unrelated Assay B->C D Test Structural Analogs as Controls C->D If activity persists NonSpecific Non-Specific Effect Troubleshoot Required C->NonSpecific If active in counter-screen E Mechanistic Studies (Target Engagement) D->E Specific Specific Effect Proceed to Validation E->Specific

Key Recommendations for Experimental Design

Based on the search results, here are the most critical steps to improve your results:

  • Confirm Solubility and Stability: Always centrifuge your working dilution of this compound before adding it to the assay to remove any precipitates that could cause false positives/negatives [2].
  • Include Robust Controls: Your experimental design must include positive controls (a known inhibitor/activator), negative controls (vehicle alone, e.g., DMSO), and if available, structural analogs of this compound as controls for specificity [1] [6].
  • Characterize the Inhibition Mechanism: If you are studying enzyme inhibition, determine the kinetics. A very rapid, irreversible inhibition suggests non-specific covalent binding, which is harder to control for and may limit the compound's usefulness as a selective probe [2].

References

Calvatic acid metabolite interference in experiments

Author: Smolecule Technical Support Team. Date: February 2026

How Metabolite Interference Occurs

Metabolite interference happens when a metabolite co-elutes with the parent drug and produces a signal in the same mass channel, making it difficult for the instrument to distinguish between them. This is a common challenge in high-throughput analyses where shorter chromatographic run times are used [1].

For drugs containing bromine or chlorine atoms, a specific type of interference can occur. A mono-hydroxylated metabolite can undergo in-source dehydration, producing a signal that is 2 Dalton (Da) less than the parent drug's mass-to-charge ratio (m/z). The heavy isotope form of this metabolite (containing ⁸¹Br or ³⁷Cl) is isobaric (has the same m/z) as the light isotope form of the parent drug (containing ⁷⁹Br or ³⁵Cl), leading to direct interference in quantification [2].

Troubleshooting Guide & FAQs

The table below summarizes common questions and solutions related to metabolite interference.

Question Issue Description Recommended Solution
How to detect potential interference? Risk of inaccurate quantification due to overlooked metabolite interference during method development [1]. Proactively check for metabolites in study samples; use high-resolution MS or suspect screening if possible [2].
How to confirm and evaluate interference? Need to verify interference existence and assess its impact on quantification [1]. Use a dilution assessment method: serially dilute incurred sample and analyze. Non-linear calibration curves suggest signal interference [1].
How to resolve isotope-related interference? Metabolite's [M-2] species interferes with parent drug's primary MRM transition [2]. Evaluate alternative MRM transitions: Use a different product ion for quantification that is unique to the parent drug and not generated by the metabolite [2].
How to separate the interfering signal? Parent drug and metabolite are not distinguished by mass spectrometry alone [3]. Optimize chromatography: Improve LC method to increase retention time difference between parent drug and metabolite; aim for >0.5 min separation [3].
What if interference persists? Signal suppression/enhancement in ESI source affects quantitative accuracy [1]. Use stable isotope-labeled internal standards (SIL-IS): Ideal compensation; corrects for both ionization interference and matrix effects [1].

Experimental Protocol: A Step-by-Step Approach

Here is a detailed workflow you can follow to identify and resolve metabolite interference, using the strategies mentioned above.

Start Suspected Metabolite Interference Step1 1. Dilution Assessment Start->Step1 Step2 2. Confirm Interference Step1->Step2 Non-linearity observed Step3 3. Evaluate Solutions Step2->Step3 Step3_A A. Optimize Chromatography Step3->Step3_A Step3_B B. Use Alternative MRM Step3->Step3_B Step3_C C. Apply SIL-IS Step3->Step3_C Step4 4. Validate Revised Method Step3_A->Step4 Step3_B->Step4 Step3_C->Step4 End Interference Resolved Step4->End

Step 1: Dilution Assessment
  • Prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) of an incurred sample (a sample known to contain both the parent drug and its metabolites).
  • Analyze these dilutions and plot the analyte response against the dilution factor.
  • Interpretation: A non-linear relationship indicates the presence of signal interference between co-eluting compounds [1].
Step 2: Confirm Interference
  • If non-linearity is observed, use high-resolution mass spectrometry to identify the specific interfering metabolite.
  • If unavailable, infer the presence of common metabolites (like mono-hydroxylated forms) based on the drug's structure and known metabolism [2].
Step 3: Evaluate and Implement Solutions
  • A. Optimize Chromatography: Modify the LC method (e.g., mobile phase composition, gradient, column type) to achieve baseline separation between the parent drug and the interfering metabolite. A retention time difference of >0.5 minutes is a good target [3].
  • B. Use an Alternative MRM Transition: If chromatographic separation is insufficient, investigate a different fragment ion for the parent drug. The new MRM transition should be one that the interfering metabolite does not produce. This can eliminate the need for complete chromatographic resolution [2].
  • C. Apply a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most effective solution. The SIL-IS experiences nearly identical ionization interference as the analyte but is distinguishable by MS. It can accurately correct for signal suppression or enhancement [1].
Step 4: Validate the Revised Method
  • Once a solution is implemented, fully validate the revised LC-MS/MS method according to regulatory guidelines (e.g., FDA/EMA) to ensure accuracy, precision, and reliability before re-analyzing study samples.

Key Takeaways

  • Proactive Checking: Always investigate potential metabolite interference during method development, especially for halogen-containing compounds like calvatic acid [2].
  • Systematic Workflow: The step-by-step approach of Detect → Confirm → Resolve → Validate is a robust strategy for troubleshooting.
  • Multiple Solutions: You have several tools at your disposal, including chromatographic optimization, MRM transition switching, and the use of stable isotope-labeled internal standards.

References

Calvatic acid vs phenylazoxycyanide biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Source Comparison

Feature Calvatic Acid Phenylazoxycyanide
IUPAC Name (4-carboxyphenyl)-cyanoimino-oxidoazanium [1] Information not explicitly provided in search results
Chemical Structure this compound structure: C8H5N3O3, featuring a carboxylic acid group (-COOH) and an azoxy group (-N+(=O)N-) attached to a benzene ring, with a nitrile group (-C#N) attached to the azoxy group. Information not explicitly provided in search results; described as an "analog" of this compound [2]
Molecular Formula C8H5N3O3 [1] Information not explicitly provided in search results
Molecular Weight 191.1 g/mol [1] Information not explicitly provided in search results
Source Fermentation product of the mushroom Calvatia craniformis [3] Synthetic analog of this compound [4] [2]

Mechanism of Action: Microtubule Disruption

Both compounds exert their biological effects by targeting tubulin, the building block protein of microtubules. Microtubules are essential for maintaining cell shape, enabling cell division (mitosis), and facilitating intracellular transport. Disrupting their function is a key strategy in anti-cancer drug development [4].

The following diagram illustrates the core mechanism by which these compounds disrupt microtubule function and how it is measured in experimental settings:

G cluster_target Cellular Target & Effect cluster_assay Key Experimental Assays Drug This compound / Phenylazoxycyanide Tubulin Tubulin Protein Drug->Tubulin Polymerization Microtubule Polymerization Tubulin->Polymerization Impairs ColchicineBinding Colchicine-Binding Ability Tubulin->ColchicineBinding Damages Assay1 In Vitro Tubulin Polymerization Assay Polymerization->Assay1 Assay2 Colchicine-Binding Inhibition Assay ColchicineBinding->Assay2 Assay3 Isolated Hepatocyte Assay (LDH release, Glucose-6-phosphatase) Assay3->Tubulin

Quantitative Biological Activity Data

Experimental data consistently shows that phenylazoxycyanide is more potent than its parent compound, this compound, across multiple biological assays.

Biological Activity This compound Phenylazoxycyanide Experimental Context
Antimicrotubular Effect Moderate effect [4] Stronger damaging effect; more significantly impairs tubulin polymerization and colchicine-binding [4] Study on purified tubulin from calf brain, rat liver, and AH-130 Yoshida ascites hepatoma cells [4]
Toxicity in Hepatocytes Dose- and time-dependent toxicity [2] Dose- and time-dependent toxicity [2] Study on isolated rat hepatocytes; measured by lactate dehydrogenase (LDH) release and decreased glucose-6-phosphatase activity [2]
Inhibition of GST P1-1 Apparent rate constant: 2.4 M⁻¹s⁻¹ [1] Apparent rate constant: ~8,500 M⁻¹s⁻¹ [1] Study on human placenta glutathione transferase P1-1; phenylazoxycyanide is ~3,500x more potent [1]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the cited literature.

Tubulin Polymerization and Colchicine-Binding Assay

This is a foundational protocol for evaluating antimicrotubular activity [4].

  • Tubulin Source: Tubulin can be purified from mammalian brains (e.g., calf brain) or extracted from tissues and cell lines like rat liver or AH-130 Yoshida ascites hepatoma cells.
  • Drug Incubation: The test compound is incubated with the tubulin sample.
  • Polymerization Measurement: The rate and extent of microtubule formation (polymerization) are measured, often by tracking an increase in turbidity (optical density) over time.
  • Colchicine-Binding Assessment: The ability of tubulin to bind to colchicine, a classic microtubule inhibitor, is evaluated. A decrease in binding indicates that the test compound has damaged the tubulin's functional structure.
Isolated Hepatocyte Toxicity Assay

This protocol assesses general cytotoxicity and specific organelle damage [2].

  • Hepatocyte Isolation: Hepatocytes are isolated from rat liver via collagenase perfusion.
  • Compound Exposure: Cells are exposed to varying doses of the test compound for different durations.
  • Viability and Function Metrics:
    • Plasma Membrane Integrity: Measured by the release of the enzyme Lactate Dehydrogenase (LDH) into the cell culture medium.
    • Microsomal Function: Assessed by a decrease in glucose-6-phosphatase activity.
    • Metabolic Function: Can be evaluated by measuring the inhibition of aminopyrine demethylation.

Research Implications and Applications

The enhanced potency of phenylazoxycyanide makes it a more promising candidate for specific research applications.

  • Phenylazoxycyanide is particularly valuable in basic cancer research for studying mitotic inhibition and mechanisms of drug-induced microtubule disruption due to its high potency [4].
  • This compound remains a compound of interest for studying structure-activity relationships and its interactions with hepatic enzymes like cytochrome P-450 [5].

Important Research Limitations

When interpreting these findings, please consider the following context:

  • Dated Research: The key comparative studies were conducted in the 1980s and 1990s, and may not reflect the current state of knowledge [4] [2] [5].
  • In Vitro Focus: The data primarily comes from cell-free systems and isolated cell studies, with a lack of contemporary in vivo or clinical data to confirm physiological relevance.

References

comparison of Calvatic acid analogs antimicrotubular effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Antimicrotubule Agents

Antimicrotubule agents are a class of drugs that target microtubules, crucial components of the cell's cytoskeleton, to stop the growth of cancer cells. They primarily work by disrupting the process of mitosis (cell division) [1].

The general signaling pathway through which these agents induce apoptosis (programmed cell death) in cancer cells is summarized in the diagram below.

G A Antimicrotubule Agent (e.g., Calvatic Acid, Taxanes) B Microtubule Disruption A->B C Activation/Inactivation of Protein Kinases (Ras/Raf, MAPK, etc.) B->C E Induction of p53 and p21 B->E D Phosphorylation of bcl-2 C->D F Activation of Apoptosis (Programmed Cell Death) D->F E->F

This pathway is supported by experimental studies that typically involve treating cultured cancer cell lines (such as AH-130 hepatoma or K562 leukemia cells) with the antimicrotubule agent. Key methodologies include:

  • Cell Viability Assays: Measuring the reduction in cell growth or increase in cell death.
  • Enzyme Activity Tests: Assessing the inhibition of specific enzyme activities, such as Ornithine Decarboxylase (ODC), which is crucial for cell growth [2].
  • Protein Analysis: Using techniques like Western blotting to detect changes in protein levels (e.g., p53, p21) or post-translational modifications (e.g., phosphorylation of bcl-2) [3].

Available Data on this compound and Its Analogs

This compound is described as an antibiotic with an azoxycyano group that shows carcinostatic (cancer-inhibiting) activity and an antimicrotubular effect [4]. The table below summarizes the very limited experimental findings on its analogs from a 1990 study.

Compound Reported Experimental Effect Postulated Mechanism / Note
This compound Decreases ODC levels in AH-130 hepatoma and K562 leukemia cells [2]. Combination of impaired protein synthesis and direct enzyme inhibition [2].
Phenylazoxycyanide(Decarboxylated derivative) More effective than this compound in reducing protein synthesis and ODC activity [2]. K562 cells were highly sensitive to this analog [2].
Analogs devoid of the cyano group Less effective at reducing protein synthesis and ODC activity [2]. Highlights the importance of the cyano group for activity.

The chemical structure of this compound includes a carboxylic group and an azoxy function on a benzene ring, which are key to its activity [4]. The SMILES notation for this compound is C1=CC(=CC=C1C(=O)O)[N+](=NC#N)[O-] [4].

References

Calvatic acid structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with SAR Research

Since direct information on calvatic acid is unavailable, the general methodology for conducting SAR studies can guide your own research. The process typically involves the workflow below.

Start Start SAR Study (Identify Lead Compound) A 1. Acquire/Design Analogues (Modify functional groups, scaffold, stereochemistry) Start->A B 2. Biological Testing (Measure activity, e.g., IC₅₀, EC₅₀) for all synthesized analogues A->B C 3. Data Analysis & SAR Modeling (Correlate structural features with biological activity) B->C D 4. Iterative Optimization (Use model to design next generation of compounds) C->D Generate Hypothesis End Identified Potent Compound with Understood SAR C->End D->A Synthesize New Analogues

For the data analysis and modeling stage (Step 3), researchers typically calculate molecular descriptors and employ statistical methods as shown in the table below.

Step Key Actions Common Techniques/Tools
Calculate Molecular Descriptors Quantify physicochemical properties (e.g., lipophilicity, polarity, size) [1] [2] Software: MOE, RDKit; Descriptors: logP, molecular weight, polar surface area, hydrogen bond donors/acceptors [2]
Build QSAR Model Establish a quantitative mathematical relationship between descriptors and biological activity [3] [2] Statistical Methods: Regression analysis; Goal: Predict activity of new, untested compounds [2]
Analyze Ligand Efficiency Assess if potency comes from optimal fit with the target protein or simply from molecule size/lipophilicity [4] Metrics: Ligand Efficiency (LE), Lipophilic Efficiency (LipE) [4]

Finding Specialized Scientific Information

To locate highly specialized chemical data like this compound SAR, you can try these targeted approaches:

  • Search Scientific Databases: Use platforms like SciFinder-n and Reaxys, which are specifically designed for chemical information. They often contain data not easily found through general search engines.
  • Explore Patent Literature: Patents can be a rich source of SAR data that appears years before journal publications [3]. Databases like Google Patents, USPTO, or SureChEMBL are valuable resources.
  • Review Related Compounds: If this compound itself is not well-studied, investigating the SAR of structurally similar compounds or compound classes with similar reported activities can provide useful analogies and research directions.

References

Comparative Overview: Calvatic Acid vs. Colchicine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of calvatic acid and colchicine based on the search results.

Feature This compound Colchicine
Compound Class Synthetic compound related to this compound [1] Natural tricyclic alkaloid from Colchicum autumnale [2] [3]
Primary Molecular Target Tubulin [1] Tubulin heterodimer (α/β), specifically the β-subunit at the colchicine-binding site [2] [3] [4]
Mechanism of Action Inhibits GTP-induced microtubule polymerization; effect is blocked by cysteine, suggesting involvement of tubulin's -SH groups [1] Binds to soluble tubulin, forcing it into a curved conformation, preventing microtubule assembly and promoting depolymerization [2] [3]
Key Structural Features for Activity The p-chloro substituted derivative was the most active in its series [1] Trimethoxyphenyl (A-ring) for anchoring; tropolone (C-ring) for inhibitory effect [3]
Effect on Colchicine Binding Does not generally impair colchicine-binding activity [1] N/A (The reference compound for this binding site)
Main Research/Clinical Context Academic research (based on a 1995 study) [1] Approved for gout and FMF; investigated for cancer therapy and cardiovascular disease [2] [5] [6]

Experimental Data and Protocols

Here are the key experimental findings and methodologies related to the antimicrotubular effects of these compounds.

  • Experimental Protocol for this compound Inhibition [1]
    • Objective: To assess the ability of this compound and related compounds to inhibit microtubule protein polymerization in vitro.
    • Method: GTP-induced polymerization of microtubular protein was monitored in the presence of varying doses of the compounds. The reaction was followed over time.
    • Key Findings: The compounds inhibited polymerization in a dose- and time-dependent manner. The most active was the p-chloro substituted derivative, which worked without a pre-incubation period. The inhibitory effect was nullified when cysteine was present, suggesting the compounds act on titratable sulfhydryl (-SH) groups of tubulin.
  • Experimental Insight on Mechanism Differentiation [1]
    • In the same study, while these compounds effectively inhibited GTP-induced polymerization, they only slightly inhibited taxol-induced polymerization. This indicates that the stability of the microtubule once formed (e.g., by taxol stabilization) can affect the compound's efficacy.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism by which colchicine-binding site inhibitors, including colchicine and potentially this compound, disrupt microtubule dynamics. This compound's specific binding mode is less defined, but it shares the functional outcome of polymerization inhibition [1].

microtubule_inhibition TubulinDimer Tubulin Heterodimer (α/β) InhibitorBinding Inhibitor Binds to β-tubulin Site TubulinDimer->InhibitorBinding CurvedConformation Tubulin Adopts Curved Conformation InhibitorBinding->CurvedConformation NoPolymerization Microtubule Polymerization Blocked CurvedConformation->NoPolymerization MitoticArrest Cell Cycle Arrest at G2/M Phase NoPolymerization->MitoticArrest Apoptosis Induction of Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

Microtubule Inhibition Pathway: This diagram illustrates the general sequence of cellular events triggered by inhibitors binding to the colchicine site on tubulin, leading to cell death.

Interpretation and Research Considerations

  • Mechanistic Similarities and Differences: Both compounds ultimately inhibit microtubule polymerization, but they appear to interact with tubulin differently. The finding that cysteine blocks this compound's effect, but not colchicine's, is a key differentiator [1]. Furthermore, this compound does not impair colchicine-binding, suggesting it might bind to a distinct, albeit functionally overlapping, site on tubulin [1].
  • Status of Research: A major point of differentiation is the depth of knowledge. Colchicine is one of the most well-studied tubulin inhibitors, with a clear binding site and extensive clinical applications beyond cancer [2] [3] [6]. Research on this compound, however, is limited and dated, with the primary study being from 1995 [1].

References

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Calvatic acid

Dates

Last modified: 08-15-2023

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